chemical structure and molecular weight of Methyl 4-(bromomethyl)-3-iodobenzoate
This technical guide details the chemical identity, synthesis, and application of Methyl 4-(bromomethyl)-3-iodobenzoate , a high-value bifunctional intermediate in medicinal chemistry. Strategic Reagent Profile for Drug...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of Methyl 4-(bromomethyl)-3-iodobenzoate , a high-value bifunctional intermediate in medicinal chemistry.
Strategic Reagent Profile for Drug Discovery & Heterocyclic Synthesis
Executive Summary
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8) serves as a "linchpin" scaffold in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct chemical handles—an aryl iodide, a benzylic bromide, and a methyl ester—that can be activated independently under specific conditions. This allows for the rapid construction of complex pharmacophores, particularly isoindolinones and biaryl systems found in kinase inhibitors and PARP inhibitors.
Chemical Identity & Physicochemical Properties
The molecule is characterized by a high molecular weight relative to its carbon count due to the heavy halogen atoms (Iodine and Bromine).
Property
Data
Chemical Name
Methyl 4-(bromomethyl)-3-iodobenzoate
CAS Number
229028-10-8
Molecular Formula
CHBrIO
Molecular Weight
354.97 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
76–80 °C (Typical range)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Storage
2–8°C, Protect from light (Iodine-sensitive), Inert atmosphere
Synthetic Architecture
The synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate typically proceeds via Wohl-Ziegler bromination . This radical substitution is highly sensitive to reaction conditions; precise control of the radical initiator and solvent is required to prevent over-bromination (gem-dibromide formation) or benzylic oxidation.
Dissolution: Dissolve Methyl 3-iodo-4-methylbenzoate (1.0 eq) in anhydrous CCl
(0.1 M concentration).
Reagent Addition: Add NBS (1.05 eq). Note: Use slightly excess NBS to drive conversion, but avoid large excesses to minimize dibromination.
Initiation: Add AIBN (0.05 eq) and heat the mixture to reflux (77°C).
Monitoring: The reaction is monitored by TLC or HPLC. The disappearance of the starting material and the appearance of the mono-bromo product must be tracked. Critical: Stop reaction immediately upon consumption of starting material to prevent side reactions.
Purification: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate. Recrystallize from Hexanes/EtOAc to remove traces of impurities.
Synthetic Workflow Diagram
Figure 1: Wohl-Ziegler radical bromination pathway showing the critical conversion to the target and potential over-bromination risk.
Functional Versatility & Reactivity Profile
This molecule is a "Swiss Army Knife" for medicinal chemists. Its reactivity is governed by the electronic differences between the three functional groups.
Benzylic Bromide (Electrophile): The most reactive site. Reacts readily with nucleophiles (amines, thiols, azides) via S
2 mechanism.
Aryl Iodide (Cross-Coupling Partner): Reacts under Palladium catalysis (Suzuki, Sonogashira, Heck). The iodine is preferred over bromine/chlorine for oxidative addition.
Methyl Ester (Masked Acid): Stable under alkylation/coupling conditions but can be hydrolyzed to the carboxylic acid or converted to amides later.
Application: Isoindolinone Synthesis
One of the most powerful applications is the "Tandem Reaction" to form Isoindolinones , a core scaffold in many anticancer drugs (e.g., PARP inhibitors). An amine reacts with the benzylic bromide (alkylation) and then cyclizes onto the ester (acylation) or reacts with CO under Pd-catalysis (carbonylation).
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map illustrating the three primary divergent synthetic pathways.
Safety & Handling Protocols
Warning: Benzylic bromides are potent lachrymators (tear-inducing agents) and skin irritants.[1][2][3] They can cause severe chemical burns.
Engineering Controls: Always handle inside a functioning chemical fume hood.
PPE: Wear chemical-resistant gloves (Nitrile or Silver Shield), safety goggles, and a lab coat.
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
Storage: The compound is sensitive to light (iodine liberation). Store in amber vials under Argon/Nitrogen at 2–8°C.
References
MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate Reagent Specifications. Retrieved from [Link][4]
Royal Society of Chemistry. (2018). Supramolecular metallogels and ligand synthesis using bromomethylbenzoate intermediates. Retrieved from [Link]
Methyl 4-(bromomethyl)-3-iodobenzoate MSDS and safety data sheet
Advanced Handling, Safety, and Reactivity Profile[1][2] Part 1: Chemical Identity & Strategic Significance[1][2] Methyl 4-(bromomethyl)-3-iodobenzoate is a high-value bifunctional intermediate used extensively in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Handling, Safety, and Reactivity Profile[1][2]
Part 1: Chemical Identity & Strategic Significance[1][2]
Methyl 4-(bromomethyl)-3-iodobenzoate is a high-value bifunctional intermediate used extensively in medicinal chemistry for the synthesis of complex heterocycles and radiopharmaceuticals.[1][2] Its utility stems from its orthogonal reactivity: the bromomethyl group serves as a potent electrophile for SN2 alkylations, while the aryl iodide provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[2]
However, this dual functionality introduces specific instability modes—photolytic deiodination and hydrolytic degradation—that require precise handling protocols beyond standard MSDS recommendations.[1][2]
Chemical Profile
Property
Specification
CAS Number
229028-10-8
IUPAC Name
Methyl 4-(bromomethyl)-3-iodobenzoate
Molecular Formula
C₉H₈BrIO₂
Molecular Weight
354.97 g/mol
Physical State
Off-white to beige solid (low melting point)
Solubility
Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Part 2: Hazard Mechanics & Toxicology (The "Why")[2]
Standard safety sheets often list hazards without context.[1][2] As a researcher, understanding the mechanism of toxicity allows for better risk mitigation.[2]
1. The Lachrymator Effect (Benzylic Bromide) [2][3][4]
Hazard: Severe Eye Irritant / Lachrymator.[1][5][6]
Mechanism: The benzylic carbon-bromine bond is highly polarized and weak.[1][2] Upon contact with the mucous membranes of the eye, the compound acts as a potent alkylating agent, reacting with the sulfhydryl (-SH) groups on TRPA1 ion channels in sensory nerve endings.[2] This triggers an immediate, overwhelming pain response and tear production.[1][2]
Operational Implication: Standard fume hoods are insufficient if sash height is ignored.[1][2] Double-gloving is mandatory; nitrile gloves provide temporary protection but are permeable to benzylic halides over time.[1][2]
Mechanism: The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl.[2] Exposure to UV or broad-spectrum visible light excites the molecule, leading to homolytic cleavage.[1][2] This generates an aryl radical and an iodine radical, which can initiate chain reactions or polymerize the material, turning it yellow/brown.[2]
Operational Implication: Amber glassware is not optional. Reactions must be shielded with aluminum foil.[1][2]
Part 3: Storage & Stability Protocols
To maintain reagent integrity (>98% purity) for library synthesis, follow this self-validating storage logic.
Figure 1: Logic flow for preventing the three primary degradation pathways: thermal hydrolysis, moisture-induced substitution, and photolytic deiodination.[2]
Part 4: Operational Protocol – Safe Handling Workflow
Scenario: Weighing 5.0 mmol (1.77 g) for a nucleophilic substitution reaction.
Prerequisites
Engineering Controls: Chemical Fume Hood (Face velocity >100 fpm).
PPE: Nitrile gloves (double layer) or Silver Shield® laminate gloves; chemical splash goggles; lab coat.[1]
Clear the hood of clutter to ensure laminar flow.[1][2]
Place a disposable balance draft shield or a secondary containment tray inside the hood.[1][2]
Why: If spillage occurs, the lachrymatory powder is contained, preventing lab evacuation.[2]
Weighing (The Critical Step):
Do NOT weigh on an open bench.
Tare a dry, amber reaction vial with a septum cap.[2]
Transfer the solid quickly using a disposable spatula.[1][2]
Immediately cap the vial.[1][2] Wipe the threads with a Kimwipe dampened with DCM, then discard the wipe into a solid waste container inside the hood.[2]
Solvent Addition:
Add anhydrous solvent (e.g., DMF, THF) via syringe through the septum.[2]
Self-Validating Check: If the solution turns pink/violet immediately, free iodine is present (degradation has occurred).[2] If clear/pale yellow, proceed.[1][2]
Reaction Monitoring:
When taking TLC aliquots, dip the capillary into the reaction, then immediately into a vial of MeOH/Amine to quench the lachrymator before removing it from the hood for analysis.
Decontamination:
Wash all spatulas and glassware with the Quench Solution (Thiosulfate/NaOH) before removing them from the hood. This converts the lachrymatory benzyl bromide to the non-volatile benzyl alcohol/thiol.[1][2]
Part 5: Emergency Response & First Aid
In the event of exposure, the speed of response dictates the severity of the injury.[2]
Figure 2: Triage workflow for acute exposure.[1][2] Note that for eye exposure, speed is critical to prevent corneal clouding.
Specific Antidotes/Treatments:
Eyes: Do not use neutralizing agents.[1] Copious irrigation is the only effective treatment.[1][2]
Spill Cleanup: Cover with a mixture of sodium carbonate and clay cat litter.[1] Spray with 50% aqueous ethanol to hydrolyze the bromide in situ before sweeping.[1][2]
References
ChemicalBook. (2023).[1][2] Methyl 4-broMoMethyl-3-iodobenzoate CAS 229028-10-8 Properties and MSDS. Retrieved from
Thermo Fisher Scientific. (2021).[2] Benzyl Bromide Safety Data Sheet (Analogous Lachrymator Handling). Retrieved from
National Oceanic and Atmospheric Administration (NOAA). (2022).[2] CAMEO Chemicals: Benzyl Bromide Hazards. Retrieved from
Technical Guide: Solubility Profile & Solvent Selection for Methyl 4-(bromomethyl)-3-iodobenzoate
CAS: 229028-10-8 Formula: C₉H₈BrIO₂ Molecular Weight: 354.97 g/mol [1][2] Executive Summary Methyl 4-(bromomethyl)-3-iodobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of radiop...
Methyl 4-(bromomethyl)-3-iodobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of radiopharmaceuticals, kinase inhibitors, and peptide mimetics. Its chemical structure—comprising a lipophilic methyl ester, a heavy iodine atom, and a reactive benzylic bromide—dictates a specific solubility profile characterized by high affinity for polar aprotic and chlorinated solvents, and negligible solubility in water.
Critical Technical Warning: While this compound is physically soluble in alcohols (methanol, ethanol), these solvents are chemically incompatible for storage or prolonged heating due to the high susceptibility of the benzylic bromide to solvolysis (nucleophilic substitution), which generates the corresponding benzyl ether impurity.
Part 1: Physicochemical Solubility Profile
The solubility of Methyl 4-(bromomethyl)-3-iodobenzoate is governed by "like dissolves like" principles, modified by the heavy halogen atoms which increase lipophilicity (LogP ≈ 3.2) and density.[3]
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Stability Risk
Technical Recommendation
Chlorinated
Dichloromethane (DCM), Chloroform, CCl₄
Excellent
Low
Primary Choice. Ideal for extraction, transport, and reactions.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Good
Low
Preferred for crystallization and chromatography (as the polar eluent).
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Moderate
Good for nucleophilic substitution reactions, but difficult to remove. DMSO may cause oxidation at high temps.
Ketones
Acetone, 2-Butanone (MEK)
Good
Low
Excellent for recrystallization (often mixed with hexane).
Alcohols
Methanol, Ethanol, Isopropanol
High
CRITICAL
Avoid. Rapid solvolysis forms methyl/ethyl ethers. Use only for rapid quenching if necessary.
Aliphatic
Hexanes, Heptane, Pentane
Poor
Low
Antisolvent. Use to crash out the product during recrystallization.
Aqueous
Water, PBS Buffer
Insoluble
High
Immiscible. Hydrolysis risk at the interface if pH is basic.
Part 2: Stability & Reactivity in Solution
The "False Friend" of Alcoholic Solvents
Researchers often default to methanol for LCMS sample preparation or recrystallization. For benzyl bromides, this is a procedural error.
Mechanism of Instability:
The carbon-bromine bond in the benzylic position is activated by the aromatic ring. In nucleophilic solvents like methanol (
), the compound undergoes or substitution, displacing the bromide with a methoxy group.
Reaction:
Consequence: Loss of the alkylating "warhead," rendering the intermediate useless for subsequent coupling steps.
Diagram 1: Solvent Selection Logic
The following decision matrix guides the selection of solvents based on the operational phase (Reaction, Workup, or Storage).
Caption: Decision matrix for solvent selection, emphasizing the avoidance of nucleophilic solvents during storage and workup.
Part 3: Experimental Protocols
Protocol A: Recrystallization (Purification)
Since the synthesis of this compound (via Wohl-Ziegler bromination) often leaves unreacted methyl precursor or over-brominated byproducts, recrystallization is the preferred purification method over chromatography to avoid silica degradation.
Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask. Add Ethyl Acetate (approx. 15–20 mL) and heat to mild reflux (77°C) until fully dissolved.
Note: If insoluble particles remain (likely succinimide byproduct), filter the hot solution rapidly.
Antisolvent Addition: While maintaining gentle heating, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a few drops of Ethyl Acetate to clear the solution.
Crystallization: Remove heat and allow the flask to cool to room temperature slowly. Once ambient, place in an ice bath (0–4°C) for 1 hour.
Isolation: Filter the white/off-white crystals and wash with cold Hexanes.
Drying: Vacuum dry at <40°C. Do not use high heat as the compound can sublime or degrade.
Protocol B: Rapid Solubility Screen (Qualitative)
Use this protocol if you are testing a new solvent system for a specific reaction (e.g., a Suzuki coupling).
Weigh 10 mg of compound into a 2 mL HPLC vial.
Add 100 µL of the target solvent.
Observation:
Clear Solution: Solubility > 100 mg/mL (High).
Partial Solid: Sonicate for 30 seconds. If dissolved, Solubility ≈ 100 mg/mL.
Solid Persists: Add solvent in 100 µL increments up to 1 mL.
Verification: If using alcohols (MeOH/EtOH), inject immediately into HPLC to check for methyl ether formation (M+14 mass shift in MS).
Part 4: Applications & Handling
Synthesis Context
This compound is a "linchpin" intermediate. The iodine handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build the core scaffold, while the bromomethyl group serves as an electrophile for alkylating amines or thiols.
Reaction Solvent Tip: When performing Suzuki coupling on the iodine, use Toluene/Water or DME/Water mixtures. Although the compound is insoluble in water, the biphasic system prevents the hydrolysis of the bromomethyl group better than a homogeneous aqueous-organic mix like THF/Water.
Safety (Lachrymator)
Benzyl bromides are potent lachrymators (tear gas agents).[5]
Handling: Always handle in a functioning fume hood.
Spill Cleanup: Do not wipe with water. Treat spills with a mixture of dilute ammonia or triethylamine in DCM to chemically quench the lachrymatory effect before cleaning.
Diagram 2: Purification Workflow
Caption: Workflow for isolating pure Methyl 4-(bromomethyl)-3-iodobenzoate from crude reaction mixtures.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11460987, Methyl 4-Bromo-3-(bromomethyl)benzoate (Analogous Structure/Properties). Retrieved from [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Strategic Applications of Methyl 4-(bromomethyl)-3-iodobenzoate in Medicinal Chemistry
This guide details the applications of Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8), a high-value bifunctional intermediate used primarily in the synthesis of isoindolinone-based pharmacophores, including PARP...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the applications of Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8), a high-value bifunctional intermediate used primarily in the synthesis of isoindolinone-based pharmacophores, including PARP inhibitors, MDM2 antagonists, and kinase inhibitors.[1][2]
[1][2]
Executive Summary
Methyl 4-(bromomethyl)-3-iodobenzoate serves as a "linchpin" scaffold in modern drug discovery.[1][2] Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a benzylic bromide (electrophile), an aryl iodide (cross-coupling partner), and a methyl ester (masked acid/solubilizer)—arranged in a specific substitution pattern that facilitates the rapid construction of fused bicyclic heterocycles.
Key Applications:
Isoindolinone Synthesis: Precursor to 2-substituted isoindolin-1-ones via sequential amination and Pd-catalyzed carbonylation.[1][2][3]
Fragment-Based Drug Discovery (FBDD): Allows for the independent elaboration of "warhead" and "linker" domains.[2]
Target Classes: Poly(ADP-ribose) polymerase (PARP) inhibitors, MDM2-p53 interaction inhibitors, and kinase inhibitors requiring a benzolactam core.[2]
Chemical Architecture & Reactivity Profile
The molecule's utility is defined by the specific arrangement of its functional groups.[2] The ortho relationship between the iodide and the bromomethyl group is the critical design feature, enabling "clip-like" cyclization reactions.
Position
Functional Group
Reactivity Mode
Strategic Utility
C1
Methyl Ester
Hydrolysis, Amidation, Reduction
Attachment point for solubilizing tails or H-bond donors.[1][2]
C3
Aryl Iodide
Pd-Catalyzed Cross-Coupling
Introduction of biaryl diversity (Suzuki) or cyclization (Carbonylation).[2]
C4
Bromomethyl
Nucleophilic Substitution
Rapid introduction of amines (N-alkylation) or thiols.[1][2]
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic pathways.[2] The red dashed line represents the high-value cyclization route to isoindolinones.[2]
Synthetic Workflows
Workflow A: Synthesis of N-Substituted Isoindolinones
This is the primary application of this scaffold.[1][2] The transformation converts the linear benzoate into a fused bicyclic lactam, a core structure found in MDM2 inhibitors and PARP inhibitors.
Mechanism:
Alkylation: The benzylic bromide reacts with a primary amine to form a secondary benzylamine.[1][2]
Aminocarbonylation: A Palladium catalyst inserts CO into the Ar-I bond.[2] The pendant secondary amine then attacks the resulting acyl-palladium species to close the ring.[2]
For applications requiring biaryl systems (e.g., kinase inhibitors), the iodine can be selectively coupled before or after the bromide displacement.
Selectivity: The aryl iodide is less reactive towards nucleophiles than the benzylic bromide but highly reactive towards Pd(0).[2]
Strategy: It is generally recommended to perform the
displacement first to avoid side reactions between the benzylic bromide and the Pd catalyst (oxidative addition to benzyl bromide is possible but slower than Ar-I under typical Suzuki conditions).[2]
Case Study: Design of MDM2 Inhibitors
Researchers utilizing this scaffold have successfully synthesized spiro-isoindolinones that inhibit the p53-MDM2 interaction.[2]
Concept: The isoindolinone core mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.
Role of Scaffold:
The Iodine (C3) allows for the installation of a bulky hydrophobic group (via Suzuki coupling) to fill the MDM2 pocket.
The Bromomethyl (C4) facilitates the formation of the lactam ring.[2]
The Ester (C1) is hydrolyzed to a carboxylic acid to form a salt bridge with Lys94 of MDM2.[2]
Figure 2: Synthetic route for MDM2 inhibitors using the scaffold.
Handling & Safety Data
Warning: This compound contains a benzylic bromide moiety, which is a potent alkylating agent and lachrymator.[2]
Hazards: Causes severe skin burns and eye damage (H314).[2] Potent lachrymator (tear gas effect).[2]
Storage: Store at 2–8°C under inert gas (
or Ar). Protect from light (iodide stability).[1][2]
Handling: Always handle in a functioning chemical fume hood. Use double nitrile gloves.[2] Quench glassware with dilute ammonia or thiosulfate to destroy residual alkylating agent before removal from the hood.[2]
References
Isoindolinone Synthesis: Bai, Y., et al.[2][3][5][6] "Synthesis of Isoindolinones via Pd-Catalyzed Carbonylation." Organic Letters, 2021.[2][6]
MDM2 Inhibitors: Dumas, A. M., et al.[2] "Acylation/Arylation of α-Aminoboronate Salts with 2-Bromobenzoyl Chlorides." Organic Letters, 2016.[2][6]
General Reactivity: ChemGuide. "Reactions of Amines as Nucleophiles."[2][7]
difference between Methyl 4-(bromomethyl)-3-iodobenzoate and chloro analogs
This technical guide provides a comprehensive analysis of Methyl 4-(bromomethyl)-3-iodobenzoate and its chloro analogs. It is structured to assist researchers in selecting the optimal intermediate for complex organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of Methyl 4-(bromomethyl)-3-iodobenzoate and its chloro analogs. It is structured to assist researchers in selecting the optimal intermediate for complex organic synthesis, specifically in medicinal chemistry and materials science.
Comparative Analysis of Methyl 4-(bromomethyl)-3-iodobenzoate and Chloro Analogs
Executive Summary: The Bifunctional Linchpin
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 1257231-51-8) represents a "privileged scaffold" in drug discovery due to its dual-electrophilic nature . It possesses two distinct reactive sites—a benzylic bromide and an aryl iodide—that can be functionalized sequentially with high chemoselectivity.
The core distinction between this compound and its chloro analogs (e.g., benzylic chloride or aryl chloride variants) lies in reactivity orthogonalities . The Bromo/Iodo combination allows for a "mild-to-mild" reaction sequence (SN2 at RT
Cross-coupling at mild heat), whereas chloro analogs often necessitate harsh forcing conditions that compromise sensitive functional groups.
Structural Analysis & Physicochemical Properties
The utility of these intermediates is dictated by the bond dissociation energies (BDE) and the polarization of the carbon-halogen bonds.
Feature
Target: Methyl 4-(bromomethyl)-3-iodobenzoate
Analog A: Benzylic Chloride (Methyl 4-(chloromethyl)-3-iodobenzoate)
Analog B: Aryl Chloride (Methyl 4-(bromomethyl)-3-chlorobenzoate)
The synthesis of the target compound relies on radical halogenation. The choice of halogenation agent determines the benzylic leaving group.
Protocol Summary:
Bromo-Iodo Target: Synthesized via Wohl-Ziegler bromination of methyl 4-methyl-3-iodobenzoate using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.
Chloro-Iodo Analog: Synthesized via radical chlorination using N-Chlorosuccinimide (NCS) or by converting the corresponding benzyl alcohol using SOCl₂.
Figure 1: Divergent synthesis of Bromo and Chloro benzylic analogs.
Reactivity Profiling: The Core Differences
A. Nucleophilic Substitution (SN2)
The benzylic bromide is approximately 10–100 times more reactive than the benzylic chloride toward nucleophiles (amines, thiols, alkoxides).
Implication: The Bromo-Iodo target allows derivatization at 0°C to Room Temperature .
Chloro Analog: Requires heating (60–80°C) or stronger nucleophiles/catalysts (e.g., KI Finkelstein catalysis). This heat can cause ester hydrolysis or side reactions if the nucleophile is basic.
B. Orthogonal Cross-Coupling (Suzuki/Sonogashira)
This is the critical differentiator. The Aryl Iodide is the "gold standard" for oxidative addition to Pd(0).
Target (Ar-I): Couples with boronic acids at mild temperatures (40–60°C) using simple catalysts like Pd(PPh₃)₄.
Chloro Analog (Ar-Cl): If you choose the Methyl 4-(bromomethyl)-3-chlorobenzoate analog, the Aryl Chloride is nearly inert under standard Suzuki conditions. It requires specialized, electron-rich ligands (e.g., S-Phos, X-Phos) and high temperatures (>100°C).
Risk:[2][3] High temperatures required to activate Ar-Cl often degrade the benzylic position if it hasn't been substituted yet.
C. Chemoselectivity & Sequencing
The Bromo-Iodo scaffold is designed for a specific sequence. Attempting to reverse the order (Suzuki first) is hazardous because Benzylic Bromides are also reactive toward Pd(0) (forming π-benzyl palladium species).
Optimal Workflow:
Step 1 (SN2): React Benzylic Br with Nucleophile (Nu-H). Conditions: Mild base, RT.[4] (Aryl I remains untouched).
Step 2 (Cross-Coupling): React Aryl I with Boronic Acid. Conditions: Pd cat., Base, 60°C. (New Benzylic-Nu bond is stable).
Figure 2: The chemoselective workflow relying on the Bromo/Iodo reactivity gap.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate
Note: Perform in a fume hood. Benzylic bromides are potent lachrymators.
Charge: To a flamed-dried flask, add methyl 4-methyl-3-iodobenzoate (1.0 eq), N-Bromosuccinimide (1.05 eq), and Benzoyl Peroxide (0.05 eq).
Solvent: Add CCl₄ or α,α,α-trifluorotoluene (0.2 M concentration).
Reaction: Reflux (80°C) under N₂ atmosphere with irradiation (tungsten lamp) for 4–6 hours.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
Purification: Recrystallize from cyclohexane or purify via rapid silica plug (Hexanes/EtOAc). Do not leave on silica long (benzylic bromides can degrade).
Protocol B: Comparative SN2 Reaction (Bromo vs. Chloro)
Substrate: Bromo-analog vs. Chloro-analog.
Nucleophile: Morpholine (1.2 eq).
Conditions: THF, Et₃N, Room Temperature.
Observation: The Bromo-analog reaches >95% conversion in <1 hour. The Chloro-analog typically shows <10% conversion after 24 hours at RT, requiring heating to 60°C to proceed.
Case Studies in Drug Discovery
PROTAC Linkers: The benzylic bromide is ideal for attaching long PEG linkers (via ether/amine formation) under conditions that do not disturb the Aryl Iodide, which is later coupled to the E3 ligase ligand.
Kinase Inhibitors: The Aryl Iodide is used to couple the "hinge binder" heterocycle, while the benzylic position is used to solubilize the molecule via amine attachment.
References
Synthesis of Halomethyl-Benzoates:Journal of Medicinal Chemistry, 1990, 33(6), 1771.
Reactivity of Benzylic Halides:Journal of the American Chemical Society, 1926, 48, 1080. (Classic kinetics of Br vs Cl substitution).
Suzuki Coupling Chemoselectivity:Chemical Reviews, 1995, 95(7), 2457-2483. (Miyaura & Suzuki on halide selectivity I > Br > Cl).
Methyl 4-(bromomethyl)-3-iodobenzoate melting point and physical appearance
CAS No. 229028-10-8 Part 1: Executive Summary Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) represents a high-value bifunctional scaffold in modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
CAS No. 229028-10-8
Part 1: Executive Summary
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) represents a high-value bifunctional scaffold in modern medicinal chemistry. Distinguished by its orthogonal reactivity, this compound features a highly electrophilic benzylic bromide and a metallophilic aryl iodide. This dual-functionality allows for sequential functionalization—typically benzylic alkylation followed by palladium-catalyzed cross-coupling—making it a critical building block for synthesizing complex heterocycles, kinase inhibitors, and receptor antagonists.
This guide provides an authoritative technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and handling protocols required for high-integrity research.[1]
Part 2: Physicochemical Characterization
Accurate characterization is the bedrock of reproducible synthesis. The following data aggregates vendor specifications and experimental literature values to establish a reference standard.
Physical Appearance & State
In its pure form, Methyl 4-(bromomethyl)-3-iodobenzoate exists as a white to pale yellow crystalline solid .[2]
Color Variation: The "pale yellow" hue often indicates trace liberation of iodine or slight instability upon light exposure. High-purity samples (>98%) typically appear off-white.
Texture: Crystalline powder.
Thermal Properties
The melting point is a critical purity indicator. A sharp melting range suggests high crystalline order and absence of solvent inclusions.
Property
Value / Range
Context
Melting Point
76°C
Sharp melt indicates >98% purity.[2] Broadening (<74°C) suggests hydrolysis to the alcohol or residual precursor.
Boiling Point
~375°C (Predicted)
Decomposition likely occurs before boiling at atmospheric pressure.
Density
1.984 g/cm³
High density attributed to the heavy iodine and bromine atoms.[3]
The synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate is a classic application of the Wohl-Ziegler reaction , utilizing radical bromination to functionalize the benzylic position of the precursor, Methyl 3-iodo-4-methylbenzoate.
Charge: Dissolve Methyl 3-iodo-4-methylbenzoate (1.0 eq) in anhydrous
(0.1 M concentration).
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
Reaction: Heat to reflux (77°C) under an inert Argon atmosphere. Irradiation with a tungsten lamp can accelerate radical initiation.
Monitoring: Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting material. The product is less polar than the alcohol byproduct but similar to the starting material.
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate in vacuo.
Purification: Recrystallize from Hexane/DCM or purify via rapid silica gel chromatography (isocratic 5% EtOAc in Hexanes) to avoid hydrolysis.
Synthetic Workflow Diagram
Caption: Radical bromination pathway transforming the methyl precursor into the target benzyl bromide.
Part 4: Structural Utility in Drug Development
This compound is not merely an intermediate; it is a divergent synthesis hub . Its value lies in the ability to selectively react at two distinct sites under different conditions.
Application: Introduction of pharmacophores (e.g., morpholine, piperazine) or cyclization to form isoindolinones.
Site B: Aryl Iodide (Cross-Coupling Partner):
Reactivity: Latent. Requires Pd(0) catalysis.
Application: Suzuki-Miyaura (biaryl formation), Sonogashira (alkyne insertion), or Heck reactions.
Decision Logic for Medicinal Chemists
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and iodide groups.
Part 5: Handling, Safety, and Stability
Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear-inducing agent) and vesicant.
Safety Protocols (HSE)
Lachrymator Hazard: Always handle within a certified chemical fume hood. Minute quantities of dust can irritate eyes and respiratory tracts.
Skin Contact: Corrosive.[5][6][7] Double-gloving (Nitrile) is recommended. In case of contact, wash with 5% sodium bicarbonate solution followed by water.
Decontamination: Glassware should be rinsed with an amine solution (e.g., dilute ammonia or ethanolamine) to quench residual alkylating agent before removal from the hood.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or wrap containers in aluminum foil.
Moisture: The benzylic bromide is susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) with a desiccant.
References
MySkinRecipes. Methyl 4-broMoMethyl-3-iodobenzoate Product Specifications (CAS 229028-10-8).[2] Retrieved from
GuideChem. Methyl 4-broMoMethyl-3-iodobenzoate Properties and Synthesis. Retrieved from
ChemicalBook. Methyl 4-broMoMethyl-3-iodobenzoate (CAS 229028-10-8) Technical Data. Retrieved from
Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide Derivatives (General Handling). (Analogous safety protocols applied). Retrieved from
synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate from methyl 4-methyl-3-iodobenzoate
Executive Summary This technical guide details the protocol for the benzylic bromination of methyl 4-methyl-3-iodobenzoate to synthesize methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8). This transformation is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for the benzylic bromination of methyl 4-methyl-3-iodobenzoate to synthesize methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8). This transformation is a critical step in the generation of precursors for radiopharmaceuticals (e.g.,
I-MIBG analogs) and advanced peptidomimetics.
Unlike standard benzylic brominations, the presence of the ortho-iodine substituent introduces steric bulk and electronic effects that require precise control over reaction kinetics to prevent over-bromination (dibromide formation) or deiodination. This guide presents a Process Analytical Technology (PAT) approach, prioritizing reaction monitoring and "Green Chemistry" solvent alternatives over traditional carbon tetrachloride (
) methods.
Strategic Analysis & Mechanism
The Challenge: Selectivity vs. Reactivity
The Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) is the industry standard for this transformation. However, the substrate presents unique challenges:
The Ortho-Iodine Effect: The iodine atom at position 3 exerts a steric influence on the benzylic methyl group at position 4. While this does not prevent radical formation, it can retard the rate of hydrogen abstraction compared to a non-substituted analog.
Over-Bromination: The product (benzyl bromide) is electron-withdrawn, which typically deactivates it toward further radical attack. However, in high-temperature reflux, the formation of the
-dibromide is a common impurity that is notoriously difficult to separate by crystallization.
Iodine Stability: Carbon-Iodine bonds can be labile under radical conditions or UV irradiation. The protocol must minimize light exposure post-initiation to prevent homolytic cleavage of the C-I bond.
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism initiated by Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
Figure 1: Radical chain propagation cycle for Wohl-Ziegler bromination.
Recommended for safety and environmental compliance.
Step-by-Step Procedure:
Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Wrap the flask in aluminum foil to protect the C-I bond from excessive ambient light, although the radical reaction requires initiation.
Degassing: Purge the solution with nitrogen for 10 minutes to remove dissolved oxygen (a radical scavenger).
Initiation: Add AIBN (0.30 g, 1.8 mmol, 5 mol%).
Reaction: Heat the mixture to reflux (approx. 102°C for
).
Observation: The dense NBS solid will initially sit at the bottom. As the reaction proceeds, it converts to succinimide, which floats to the top (less dense than solvent).[4]
Monitoring (Critical): Check by HPLC or TLC (10% EtOAc/Hexanes) every hour.
Stop Criteria: Stop when Starting Material (SM) is <5%. Do not push for 100% conversion if it risks significant dibromide formation (>5%).
Since the product is a solid (mp ~76°C), recrystallization is superior to chromatography for scale-up.
Solvent System: Cyclohexane (primary) with minimal Ethyl Acetate.
Procedure:
Dissolve the crude yellow solid in boiling Cyclohexane (approx. 5-7 mL per gram).
If insoluble material remains, add Ethyl Acetate dropwise until clear.
Allow to cool slowly to room temperature, then to 4°C.
Note: The starting material (methyl 4-methyl-3-iodobenzoate) is generally more soluble in hexanes than the bromide product, aiding separation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Reaction
Oxygen inhibition or wet reagents.
Degas solvent thoroughly ( sparge). Dry NBS. Add more initiator.
High Dibromide
Excess NBS or Reaction time too long.
Reduce NBS to 0.95-1.0 equiv. Stop reaction at 90-95% conversion.
Yellow Product
Free Iodine () or Bromine ().
Wash organic layer with 10% (Sodium Thiosulfate) to reduce halogens.
Low Yield
Hydrolysis during workup.
Avoid prolonged exposure to aqueous base. Keep workup rapid and cool.
Safety & Handling (E-E-A-T)
Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.
Iodine Compounds: Avoid strong light. Store the final product in amber vials at 2-8°C.
NBS: Store in a refrigerator. If the solid is orange/red, it has decomposed to bromine and should be recrystallized from water before use.
References
ChemicalBook. (2023). Methyl 4-(bromomethyl)-3-iodobenzoate Properties and CAS 229028-10-8. Link
Cantillo, D., et al. (2014).[8] Continuous-Flow Bromination of Benzylic Compounds with NBS. Journal of Organic Chemistry, 79(1), 223-229.[8] (Demonstrates Acetonitrile as a green solvent alternative). Link
Sigma-Aldrich. (n.d.). N-Bromosuccinimide Product Specification and Safety Data. Link
PubChem. (2025).[9] Methyl 4-(bromomethyl)benzoate Compound Summary. (Analogous structure data). Link
Application: Critical intermediate for fragment-based drug discovery (FBDD), specifically in the synthesis of BCR-Abl kinase inhibitors (e.g., Ponatinib analogs) and radiolabeled ligands.[6]
Chemical Strategy: The "Iodine" Challenge
The synthesis relies on the Wohl-Ziegler reaction , a radical substitution of the benzylic hydrogen using N-bromosuccinimide (NBS).[6] While standard for toluates, this specific substrate presents a unique challenge: Ortho-Steric Hindrance and Iodine Stability. [6]
Steric Hindrance: The iodine atom at the C3 position is large (Van der Waals radius ~1.98 Å).[6] It sits ortho to the reactive methyl group, physically shielding the benzylic hydrogens from the bulky succinimidyl radical.[6] This significantly slows reaction kinetics compared to non-iodinated analogs.[6]
Risk:[7] Although the benzylic radical is thermodynamically favored, excessive thermal energy (high reflux temperatures) can trigger C-I homolysis, leading to de-iodination side products.[6]
The Solution: We utilize a controlled radical chain reaction.[6] We replace the banned/toxic Carbon Tetrachloride (
) with -Trifluorotoluene (PhCF) .[6] PhCF is a "green" alternative with excellent radical stability and a boiling point (102°C) that allows for kinetic acceleration without requiring pressurized vessels.[6]
Part 2: Mechanistic Insight[1]
The reaction proceeds via the Goldfinger mechanism.[6] The key to success is maintaining a low, steady-state concentration of molecular bromine (
Degassing (Critical): Sparge the solution with nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction, causing "induction periods" followed by dangerous exotherms.[6]
Reaction: Heat the mixture to 85°C (internal temperature).
Note: Do not reflux PhCF
vigorously (bp 102°C) unless conversion is slow. 85°C balances kinetics and iodine stability.[6]
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 5:1).
Target: Stop reaction at ~90-95% conversion.[6] Pushing to 100% often generates the di-bromo impurity (Methyl 4-(dibromomethyl)-3-iodobenzoate), which is inseparable.[6]
Time: Typically 4–16 hours depending on scale and sparging quality.[6]
Workup:
Cool to Room Temperature (RT). Succinimide will precipitate and float.[6]
Filter off the succinimide solids.[6] Rinse cake with small amount of PhCF
Source: Ogawa, A., & Curran, D. P. (1997).[6] "Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents."[6] Journal of Organic Chemistry, 62(2), 450-451.[6]
Context: Establishes PhCF3 as the superior, environmentally benign alternative to CCl4 for radical brominations.[6]
Suzuki-Miyaura coupling reaction conditions for Methyl 4-(bromomethyl)-3-iodobenzoate
An in-depth guide to the Suzuki-Miyaura coupling reaction of methyl 4-(bromomethyl)-3-iodobenzoate has been developed for researchers, scientists, and professionals in drug development. This document provides detailed ap...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the Suzuki-Miyaura coupling reaction of methyl 4-(bromomethyl)-3-iodobenzoate has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols with a focus on scientific integrity and practical insights.
Introduction: Navigating the Suzuki-Miyaura Coupling of a Bifunctional Aryl Halide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The subject of this guide, methyl 4-(bromomethyl)-3-iodobenzoate, presents a unique challenge and opportunity due to its two distinct carbon-halogen bonds: a highly reactive aryl iodide and a benzylic bromide. This bifunctionality allows for selective, sequential cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
The key to successfully utilizing this substrate lies in exploiting the differential reactivity of the C(sp²)–I and C(sp³)–Br bonds. Under standard Suzuki-Miyaura conditions, the palladium catalyst will preferentially undergo oxidative addition into the weaker and more reactive aryl iodide bond, leaving the benzyl bromide moiety intact for subsequent transformations. This chemoselectivity is the foundation of the protocols described herein.
Understanding the Reaction: Mechanism and Chemoselectivity
The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of methyl 4-(bromomethyl)-3-iodobenzoate, this occurs selectively at the C-I bond.
Transmetalation: The resulting organopalladium(II) complex reacts with a boronic acid or ester, which is activated by a base. This step transfers the organic group from boron to palladium.
Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
The chemoselectivity of the reaction is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the aryl iodide position.
Figure 1: Simplified mechanism of the Suzuki-Miyaura coupling highlighting the key steps.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of methyl 4-(bromomethyl)-3-iodobenzoate. Optimization may be necessary depending on the specific boronic acid used.
Materials and Reagents
Methyl 4-(bromomethyl)-3-iodobenzoate
Boronic acid or ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Recommended Reaction Conditions
Component
Recommendation
Rationale
Palladium Catalyst
Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-3 mol%)
Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. PdCl₂(dppf) is often more active and can be used at lower loadings.
Boronic Acid/Ester
1.1-1.5 equivalents
A slight excess of the boronic acid is used to drive the reaction to completion.
Base
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
An inorganic base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is often more effective for challenging couplings.
Solvent
1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature
80-100 °C
Heating is generally required to achieve a reasonable reaction rate.
Reaction Time
2-24 hours
Reaction progress should be monitored by TLC or LC-MS.
Step-by-Step Protocol
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-(bromomethyl)-3-iodobenzoate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.5 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a fresh batch of catalyst or a different catalyst/ligand system. Ensure proper degassing to avoid catalyst deactivation.
Insufficiently active base
Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperature
Increase the reaction temperature, but be mindful of potential side reactions.
Formation of Side Products
Homo-coupling of boronic acid
Use a slight excess of the boronic acid, but avoid a large excess. Ensure efficient stirring.
Decomposition of starting material or product
Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Debromination or deiodination
Ensure the reaction is performed under an inert atmosphere.
Conclusion
The Suzuki-Miyaura coupling of methyl 4-(bromomethyl)-3-iodobenzoate offers a reliable and chemoselective method for the synthesis of substituted aromatic compounds. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved while preserving the benzyl bromide functionality for further synthetic manipulations. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Royal Society of Chemistry. Suzuki-Miyaura coupling. [Link]
Application
Application Note: Chemoselective Sonogashira Coupling of Methyl 4-(bromomethyl)-3-iodobenzoate
Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of Methyl 4-(bromomethyl)-3-iodobenzoate with terminal alkynes. This specific substrate presents a unique chemo-se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of Methyl 4-(bromomethyl)-3-iodobenzoate with terminal alkynes. This specific substrate presents a unique chemo-selectivity challenge: it contains two electrophilic sites—an aryl iodide and a benzylic bromide.
The successful execution of this reaction relies on exploiting the kinetic difference in oxidative addition rates between
and bonds. By strictly controlling temperature and base selection, researchers can exclusively couple the alkyne to the position 3 (aryl) site, preserving the benzylic bromide for subsequent cyclization into isoindolinones (phthalimidines), a privileged pharmacophore in oncology and anti-inflammatory drug discovery.
Critical Analysis: The Selectivity Challenge
The substrate contains three reactive centers.[1] Understanding their hierarchy is the key to reaction design.
Reactive Site
Functionality
Reactivity Mode
Risk Factor
C-3
Aryl Iodide
Pd(0) Oxidative Addition
Target Site. Fastest reaction rate.
C-4
Benzylic Bromide
Nucleophilic Substitution ()
High. Susceptible to attack by the amine base or the alkyne anion.
C-1
Methyl Ester
Nucleophilic Acyl Substitution
Low. Generally stable under mild Sonogashira conditions.
Mechanistic Pathway and Selectivity Control
The success of this protocol hinges on the catalytic cycle favoring the aryl iodide. Palladium(0) undergoes oxidative addition to aryl iodides significantly faster than to alkyl bromides or aryl bromides. However, the benzylic bromide is highly electrophilic toward nucleophiles. Therefore, the base used to deprotonate the alkyne must be non-nucleophilic enough to avoid displacing the benzylic bromide (forming a quaternary ammonium salt).
Figure 1: Chemo-selectivity landscape. The green path represents the desired transformation. The red path represents the primary failure mode (quaternization of the base).
Optimized Experimental Protocol
Objective: Synthesis of Methyl 4-(bromomethyl)-3-(alkynyl)benzoate.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is preferred due to steric bulk reducing SN2 risk.
Solvent: Anhydrous THF or DMF (Degassed).
Step-by-Step Methodology
Preparation of Glassware:
Oven-dry a two-neck round-bottom flask and a magnetic stir bar.
Cool under a stream of dry Argon or Nitrogen.
Solvent Degassing (Critical):
Oxygen promotes homocoupling (Glaser coupling) of the alkyne and deactivates the catalyst. Sparge the anhydrous THF with Argon for 15-20 minutes prior to use.
Reaction Assembly:
Charge the flask with Methyl 4-(bromomethyl)-3-iodobenzoate (1.0 equiv),
(0.02 equiv), and CuI (0.01 equiv).
Evacuate and backfill with Argon (3 cycles).
Add degassed THF (concentration ~0.1 M relative to substrate) via syringe.
Add the Terminal Alkyne (1.1 equiv).
Add DIPEA (2.0 equiv) dropwise via syringe. Do not add the base before the alkyne to minimize base-substrate contact time.
Execution:
Stir the reaction mixture at Room Temperature (20–25 °C) .
Monitoring: Check by TLC or LC-MS every 30 minutes. The reaction is typically fast (1–4 hours) due to the highly reactive Ar-I bond.
Endpoint: Disappearance of the starting iodide. Do not extend reaction time unnecessarily to avoid side reactions with the benzyl bromide.
Workup:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash with saturated
solution (to remove copper salts and unreacted amine).
Wash with Brine.
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica Gel).
Eluent: Hexanes/EtOAc gradient. The product is usually less polar than the starting material if the alkyne is non-polar.
Mechanistic Validation & Troubleshooting
The following diagram illustrates the catalytic cycle and the specific points where the protocol ensures success.
Figure 2: The Palladium Catalytic Cycle. The Oxidative Addition step (green) is highly selective for the Aryl Iodide over the Benzylic Bromide at room temperature.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Precipitate forms immediately upon base addition
Quaternary ammonium salt formation (Base reacting with Benzyl-Br).
Switch to a sterically hindered base (DIPEA) or an inorganic base () in a biphasic system.
Low Yield / Homocoupling (Glaser)
Oxygen presence in the solvent.
Re-degas solvents vigorously. Ensure CuI is fresh (white/off-white, not green).
No Reaction
Catalyst inactivation.
Ensure the reaction stays under Argon.[2] If the solution remains yellow (Pd(II)) and doesn't darken (Pd(0)), the reduction isn't happening. Add a trace of .
This route allows for the rapid generation of diverse libraries by varying the alkyne in Step 1 and the amine in Step 2.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[4][5] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[4][5] Organic Letters, 10(17), 3793–3796.
Organic Chemistry Portal. (n.d.). Synthesis of Isoindolinones.
Liang, B., et al. (2005).[6] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Unreactive Aryl Chlorides.[6] The Journal of Organic Chemistry, 70(1), 391–393.[6]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Substitution Strategies for Methyl 4-(bromomethyl)-3-iodobenzoate
Executive Summary
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 1257231-51-8) is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles:
Benzylic Bromide: Highly reactive electrophile for
substitution (C-N, C-O, C-S bond formation).
Aryl Iodide: Pre-positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Methyl Ester: A masked carboxylic acid suitable for late-stage diversification or solubility enhancement.
This guide details optimized protocols for the nucleophilic substitution of the benzylic bromide, specifically focusing on azidation (for Click chemistry) and amination. It addresses the unique steric and electronic influence of the ortho-iodo substituent and provides self-validating workflows to maximize yield and safety.
Chemical Profile & Reactivity Analysis
Property
Specification
Compound
Methyl 4-(bromomethyl)-3-iodobenzoate
Formula
MW
354.97 g/mol
Physical State
White to off-white solid
Hazards
Lachrymator (Tear Gas agent), Skin Irritant
Mechanistic Insight:
The benzylic carbon is the primary electrophilic site. While typical benzylic bromides are extremely fast in
reactions, the C3-Iodine atom exerts a subtle steric pressure.
Steric Effect: The large iodine atom ortho to the bromomethyl group creates a "picket fence" effect. This slightly retards the approach of bulky nucleophiles but suppresses the formation of bis-alkylated byproducts in amination reactions.
Electronic Effect: The C1-Methyl Ester is electron-withdrawing, destabilizing any developing positive charge (carbocation). This disfavors
pathways, making conditions (polar aprotic solvent, good nucleophile) the mandatory approach.
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: Divergent synthesis pathways. The scaffold allows sequential functionalization: substitution first, followed by cross-coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-(azidomethyl)-3-iodobenzoate
Application: Precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Rationale: Sodium azide is a potent nucleophile. The reaction is run in DMF to solvate the azide anion (
), enhancing its nucleophilicity. The reaction is kept at room temperature to prevent thermal decomposition of the potentially shock-sensitive organic azide.
Materials:
Substrate: 1.0 eq (e.g., 355 mg, 1.0 mmol)
Sodium Azide (
): 1.5 eq (97.5 mg, 1.5 mmol)
Solvent: Anhydrous DMF (5 mL, 0.2 M concentration)
Workup: Ethyl Acetate (EtOAc), Water, Brine.
Step-by-Step:
Setup: In a fume hood, charge a round-bottom flask with Methyl 4-(bromomethyl)-3-iodobenzoate and anhydrous DMF. Stir to dissolve.
Addition: Add solid
in one portion. Caution: Avoid using metal spatulas if possible; use plastic or glass to minimize friction/shock risks, although dilute azide is generally stable.
Reaction: Seal the flask under
atmosphere. Stir at 20–25°C for 4–6 hours .
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) will disappear; the azide product () often co-elutes but stains differently (faint under UV, brown with charring).
Quench: Pour the reaction mixture into 5 volumes of ice-cold water.
Extraction: Extract with EtOAc (
mL).
Wash: Wash combined organics with water (
) to remove DMF, then brine ().
Drying: Dry over
, filter, and concentrate in vacuo at .
Note: Do not distill to dryness at high heat. Organic azides are potentially explosive if concentrated and heated.
Yield: Expect >90% quantitative conversion. Product is a pale yellow oil/solid.
Protocol B: Controlled Mono-Amination with Primary Amines
Application: Synthesis of secondary amine intermediates.
Rationale: Reaction of benzylic bromides with primary amines often leads to over-alkylation (formation of tertiary amines). To favor the mono-alkylated secondary amine, we use a large excess of the nucleophile (amine) or a bulky base.
Materials:
Substrate: 1.0 eq
Primary Amine (
): 3.0 – 5.0 eq (Excess acts as both nucleophile and proton scavenger)
Solvent: THF or
(DCM)
Temperature:
Step-by-Step:
Setup: Dissolve the amine (3-5 eq) in THF at
.
Addition: Add a solution of Methyl 4-(bromomethyl)-3-iodobenzoate (1 eq) in THF dropwise over 30 minutes.
Mechanism:[1][2][3] Slow addition keeps the concentration of the electrophile low relative to the amine, statistically favoring the attack of the amine over the product (secondary amine).
Reaction: Allow to warm to Room Temperature and stir for 2 hours.
Workup: Dilute with saturated
. Extract with DCM.
Purification: The excess amine can often be removed by evaporation (if volatile) or by an acid-base wash sequence (if non-volatile and lipophilic product allows).
Acid Wash: Extract organics with 1M HCl (Product moves to aqueous layer).[4] Wash organic layer (discards impurities). Basify aqueous layer with NaOH to pH 10. Extract product back into DCM.
Critical Process Parameters & Troubleshooting
Issue
Root Cause
Solution
Low Yield (Azidation)
Incomplete solubility of .
Use DMSO instead of DMF, or add a crown ether (18-crown-6) catalyst.
Over-Alkylation (Amination)
Amine is more nucleophilic than starting material.
Use 5-10 equivalents of amine or switch to "Delépine reaction" (Hexamethylenetetramine) for primary amine synthesis.
Ensure anhydrous solvents. Avoid strong bases like NaOH; use or DIPEA.
Lachrymatory Effect
Volatility of benzylic bromide.
Handle ONLY in a fume hood. Keep all glassware in the hood until washed with alcoholic KOH.
Safety & Handling (Lachrymator)
Hazard: Benzylic bromides are potent lachrymators (tear gas). Even trace amounts of dust or vapor can cause severe eye and respiratory irritation.
Decontamination: Quench all glassware and spills with a solution of Ethanol/KOH or 5% aqueous ammonia . This converts the lachrymator into a harmless ether or amine.
PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.
References
Sigma-Aldrich. "Methyl 4-bromo-3-iodobenzoate Product Specification." Merck KGaA. Accessed October 2023.[2][5][6] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69273, Methyl 4-iodobenzoate derivatives." PubChem. Accessed October 2023.[2][5][6] Link
Reeves, W. P., & Bahr, M. L. "Phase-Transfer Catalysis; Preparation of Alkyl Azides."[7] Synthesis, 1976(12), 823. (General protocol for azide displacement).
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004-2021. (Context for Azide utility). Link
BenchChem. "Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution." BenchChem Protocols. Link
Heck reaction parameters for 3-iodo-4-bromomethyl benzoate derivatives
Application Note: Chemoselective Heck Coupling of 3-Iodo-4-(bromomethyl)benzoates Executive Summary This application note details the protocol for performing a chemoselective Mizoroki-Heck reaction on 3-iodo-4-(bromometh...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Heck Coupling of 3-Iodo-4-(bromomethyl)benzoates
Executive Summary
This application note details the protocol for performing a chemoselective Mizoroki-Heck reaction on 3-iodo-4-(bromomethyl)benzoate derivatives. The core challenge in this transformation is the discrimination between two electrophilic sites: the aryl iodide (C-I) and the benzylic bromide (C-Br).
While aryl iodides are kinetically superior substrates for Palladium (0) oxidative addition, the benzylic bromide moiety presents two significant failure modes:
Nucleophilic Substitution (
): Rapid alkylation of the base (e.g., triethylamine) or solvent.
Competing Oxidative Addition: Formation of
-benzylpalladium species, leading to scrambling or homocoupling.
This guide utilizes Jeffery Conditions (ligand-free Pd with phase-transfer additives) and Silver-promoted protocols to achieve exclusive coupling at the aryl iodide position while preserving the benzylic bromide for downstream functionalization.
Mechanistic Principles & Chemoselectivity
To ensure success, one must understand the competing kinetic pathways. The reaction design relies on the bond dissociation energy difference (
) and the steric environment.
The Chemoselectivity Landscape
The following diagram illustrates the desired catalytic cycle versus the fatal "off-cycle" traps caused by the benzylic bromide.
Optimization Parameters
The following parameters are critical for shifting the reaction toward the desired pathway.
Base Selection (The Critical Variable)
Avoid: Triethylamine (
) or secondary amines. These will react with the benzylic bromide to form ammonium salts (), destroying the substrate.
Preferred: Inorganic carbonates (
, ) or hindered bicarbonates.
Silver Effect:
or acts as a halide scavenger. It precipitates AgI, driving the cationic Pd pathway which is faster for aryl iodides, allowing the reaction to proceed at lower temperatures where the benzylic bromide is stable.
Ligand Strategy
Avoid:
(Triphenylphosphine). It is a strong nucleophile and will form phosphonium salts with the benzylic bromide.
Preferred:"Jeffery Conditions" (Ligand-free).[1] Use
with a phase transfer catalyst (TBAB). The tetrabutylammonium bromide stabilizes the nanoparticulate Pd species.
Alternative: If a ligand is required for difficult olefins, use bulky, electron-rich phosphines like
which are too sterically hindered to undergo at the benzylic position.
Solvent & Temperature
Solvent: DMF or DMA (Polar aprotic is required for Jeffery conditions).
Temperature: Keep
. Above , oxidative addition into the benzylic C-Br bond becomes competitive.
Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon.
Solids: Add the iodo-benzoate substrate,
, , and TBAB.
Degassing: Seal the vessel. Evacuate and backfill with Argon (3x). Note: Oxygen promotes homocoupling.
Liquids: Inject anhydrous DMF and the olefin via syringe.
Reaction: Stir at 60–70°C for 4–12 hours. Monitor by TLC/HPLC.
Workup: Dilute with EtOAc. Wash with water (3x) to remove DMF. Crucial: Do not use basic aqueous washes (like NaOH) which might hydrolyze the benzylic bromide to the alcohol. Dry over
Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous sparging).
References
Heck, R. F., & Nolley, J. P. (1972).[2][3] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[2][3][4] Journal of Organic Chemistry, 37(14), 2320–2322. Link
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link
Cabri, W., & Candiani, I. (1995).[5] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[5] Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Introduction: The Strategic Conversion of Esters to Carboxylic Acids in Complex Molecules
An Application Note for the Synthesis of 4-(Bromomethyl)-3-iodobenzoic Acid via Methyl Ester Hydrolysis The transformation of an ester to a carboxylic acid is a cornerstone reaction in organic synthesis, pivotal in the d...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-(Bromomethyl)-3-iodobenzoic Acid via Methyl Ester Hydrolysis
The transformation of an ester to a carboxylic acid is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. Carboxylic acids are not only frequent pharmacophores but also versatile synthetic intermediates. This application note provides a detailed protocol and scientific rationale for the hydrolysis of Methyl 4-(bromomethyl)-3-iodobenzoate, a complex substrate featuring multiple reactive sites. The presence of a labile benzylic bromide and a carbon-iodine bond necessitates a carefully optimized protocol to ensure selective saponification of the methyl ester without engaging in unwanted side reactions. This guide is intended for researchers and professionals in drug development, offering insights into mechanistic choices, protocol optimization, and troubleshooting for this delicate yet crucial transformation.
Mechanistic Considerations: Choosing the Path of Irreversibility
The hydrolysis of an ester can be achieved under either acidic or basic conditions. While acid-catalyzed hydrolysis is a viable option, it is a reversible process, often requiring a large excess of water to drive the equilibrium towards the products.[1][2][3][4] For a substrate like Methyl 4-(bromomethyl)-3-iodobenzoate, prolonged heating in an acidic medium could risk side reactions involving the benzylic bromide.
Base-catalyzed hydrolysis , also known as saponification, presents a more advantageous route.[5] This pathway is effectively irreversible, a key feature that drives the reaction to completion under milder conditions.[2][6]
The mechanism proceeds via a nucleophilic acyl substitution:
Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7]
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is thermodynamically highly favorable and renders the entire process irreversible.[2][5]
Protonation: The final product, the desired carboxylic acid, is obtained by a subsequent acidic workup, which protonates the carboxylate salt.[8][9]
For this specific substrate, a mild base such as Lithium Hydroxide (LiOH) is the reagent of choice.[10][11] It allows the reaction to proceed efficiently, often at room temperature, which is critical for preserving the integrity of the bromomethyl group.[8][10] A mixed solvent system, typically comprising an organic solvent like Tetrahydrofuran (THF) and water, is employed to ensure the solubility of the nonpolar ester in the aqueous basic medium.[8][9][11]
Experimental Protocol: Hydrolysis of Methyl 4-(bromomethyl)-3-iodobenzoate
This protocol details a reliable method for the selective hydrolysis of the methyl ester.
Materials and Reagents
Methyl 4-(bromomethyl)-3-iodobenzoate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF), ACS grade
Deionized Water
1 M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup:
In a round-bottom flask, dissolve Methyl 4-(bromomethyl)-3-iodobenzoate (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., for 1 gram of ester, use 10 mL of THF and 5 mL of water).
Stir the solution at room temperature until the ester is fully dissolved.
Saponification:
In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water.
Add the aqueous LiOH solution dropwise to the stirring solution of the ester at room temperature.
Allow the reaction to stir at room temperature.
Reaction Monitoring:
Monitor the progress of the reaction using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The product, being a carboxylic acid, will have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is typically complete within 2-4 hours.
Work-up and Extraction:
Once the reaction is complete (as indicated by TLC), remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath.
Slowly acidify the cold solution to a pH of approximately 1-2 by adding 1 M HCl dropwise. The carboxylic acid product should precipitate as a white solid.
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[8]
Combine the organic layers in a separatory funnel.
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[8]
Filter off the drying agent.
Isolation of Product:
Remove the solvent from the filtrate under reduced pressure to yield the crude 4-(Bromomethyl)-3-iodobenzoic acid. The product is often obtained as a white to off-white solid of sufficient purity for subsequent steps.
Purification (If Necessary)
If further purification is required, recrystallization is a suitable method.
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Mixtures of hexanes and ethyl acetate or ethanol and water can be effective.[12]
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[13]
Data Summary: Key Reaction Parameters
Parameter
Recommended Condition
Rationale
Base
Lithium Hydroxide (LiOH)
Provides mild reaction conditions, minimizing side reactions with the bromomethyl group.[5][10][11]
Solvent System
THF / Water (2:1 v/v)
Ensures solubility of both the organic ester and the inorganic base.[8][9]
Temperature
Room Temperature (~20-25 °C)
Sufficient for LiOH-mediated hydrolysis; avoids thermal degradation or side reactions.[8]
Reaction Time
2 - 4 hours
Typically sufficient for complete conversion, verifiable by TLC.
Work-up
Acidification with 1M HCl followed by extraction
Protonates the carboxylate salt to yield the final acid and allows for efficient isolation.[8][9]
Typical Yield
>90%
The irreversible nature of saponification leads to high conversion and yield.[8]
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of Methyl 4-(bromomethyl)-3-iodobenzoate.
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[14]
Reagent Handling: Methyl 4-(bromomethyl)-3-iodobenzoate is a bromomethyl compound and should be treated as a lachrymator and irritant. Handle it in a well-ventilated chemical fume hood.[15][16] Avoid inhalation of dust and contact with skin and eyes.[17]
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient amount of base.- Poor solubility of the starting material.
- Use 1.5-2.0 equivalents of LiOH.- Ensure the ester is fully dissolved before adding the base. A slight increase in the proportion of THF may help.
Low Yield
- Incomplete precipitation of the acid during acidification.- Insufficient extraction.
- Ensure the pH is lowered to 1-2 during the workup.- Perform at least three extractions with a sufficient volume of organic solvent.
Presence of Side Products
- Reaction temperature was too high.- Contaminated starting material.
- Maintain the reaction at room temperature. Avoid any external heating.- Confirm the purity of the starting ester before beginning the reaction.[18]
Product Oiling Out During Work-up
- The concentration of the product is too high during acidification.
- Dilute the reaction mixture with more water before acidification to keep the product concentration lower.
References
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
Tserng, K. Y., & Klein, P. D. (1977). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 29(5), 635-643. [Link]
Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Science of Synthesis. (2005). 6.3 Methyl Esters and Derivatives. Thieme. [Link]
Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]
Science of Synthesis. (2005). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. Thieme. [Link]
J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
CPAChem. (2025, March 12). Safety data sheet - Iodine bromide solution. [Link]
The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. [Link]
Silverman, S. K. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Accounts of chemical research, 47(6), 1775–1784. [Link]
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
Pasin, S. C. (1979). U.S. Patent No. 4,185,027. Washington, DC: U.S.
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
Pihlaja, K., & Mäkinen, P. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 2449-2454. [Link]
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. [Link]
Application Note: Methyl 4-(bromomethyl)-3-iodobenzoate in Kinase Inhibitor Synthesis
This guide details the application of Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 1257231-51-8), a high-value "Tri-Vector" scaffold used in the synthesis of Type II kinase inhibitors. Unlike simple building blocks, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 1257231-51-8), a high-value "Tri-Vector" scaffold used in the synthesis of Type II kinase inhibitors.
Unlike simple building blocks, this molecule offers three orthogonal reactive sites—an aryl iodide , a benzylic bromide , and a methyl ester —allowing medicinal chemists to independently optimize the "Hinge Binder," "Spacer/Gatekeeper," and "Solubilizing Tail" regions of a drug candidate.
Part 1: Strategic Overview – The "Tri-Vector" Scaffold
In rational drug design, particularly for BCR-ABL, VEGFR, and PDGFR inhibitors (e.g., analogs of Ponatinib or Sorafenib), the central phenyl ring serves as a structural hub. Methyl 4-(bromomethyl)-3-iodobenzoate is unique because it pre-installs the functionality required for Fragment-Based Drug Discovery (FBDD) without requiring harsh late-stage activation.
The Three Vectors of Reactivity
Vector A (Benzylic Bromide): Solubility & PK Modulation.
Reactivity: SN2 Nucleophilic Substitution.
Target: Attachment of solubilizing tails (e.g., N-methylpiperazine, morpholine) to improve oral bioavailability.
Target: Introduction of the "Head Group" or hydrophobic pocket binders (e.g., trifluoromethyl phenyls, imidazo-pyridazines).
Vector C (Methyl Ester): Hinge Binding.
Reactivity: Hydrolysis
Amide Coupling.
Target: Formation of the amide backbone that hydrogen-bonds with the kinase hinge region (e.g., reaction with 3-aminobenzotrifluoride).
Figure 1: The orthogonal reactivity profile of the scaffold, allowing sequential functionalization.
Part 2: Synthesis Protocol (Scaffold Preparation)
Context: This intermediate is typically synthesized via Wohl-Ziegler bromination of Methyl 3-iodo-4-methylbenzoate . The critical challenge is avoiding over-bromination (dibromo impurity), which is difficult to separate.
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Solvent:
-Trifluorotoluene (PhCF3) [Green Alternative to CCl4] or Acetonitrile.
Step-by-Step Methodology
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve Methyl 3-iodo-4-methylbenzoate (1.0 eq) in anhydrous PhCF3 (0.2 M concentration).
Activation: Add NBS (1.05 eq). Note: Do not use a large excess of NBS to minimize dibromination.
Initiation: Add AIBN (0.05 eq). Degas the solution with argon for 10 minutes.
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF3).
Visual Cue: The reaction often turns orange/brown initially and fades to pale yellow as succinimide precipitates.
Monitoring: Monitor via HPLC or 1H NMR every 2 hours. Look for the shift from 2.45 ppm (Ar-CH3) to 4.60 ppm (Ar-CH2Br).
Termination: Once conversion reaches >95% (or if di-bromo impurity >5%), stop heating. Cool to 0°C to precipitate succinimide.
Workup: Filter off the succinimide.[2] Wash the filtrate with water (2x) and brine (1x). Dry over Na2SO4.
Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (0-10% EtOAc in Hexanes).
Quality Control Criteria:
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
> 97.0%
UV at 254 nm
Mono-Bromo
> 95% (Integration of CH2Br peak)
1H NMR
| Di-Bromo Impurity | < 2.0% (Critical for next step) | 1H NMR |[3][4]
Part 3: Downstream Application (Kinase Inhibitor Library Construction)
Scenario: Synthesis of a "Ponatinib-like" Type II inhibitor library.
Order of Operations: The benzylic bromide is the most labile group. It is recommended to install the amine tail first (Step A) or second (after coupling), but before hydrolysis of the ester to avoid self-reaction.
Workflow Diagram
Figure 2: Modular synthesis workflow for generating kinase inhibitor libraries.
Detailed Protocol: Step 1 (Tail Installation)
This step utilizes the high reactivity of the benzylic bromide to attach a solubilizing group.
Reagents: Dissolve Methyl 4-(bromomethyl)-3-iodobenzoate (1.0 eq) in anhydrous DMF or Acetonitrile.
Base: Add K2CO3 (2.0 eq) or DIPEA (1.5 eq).
Nucleophile: Add N-methylpiperazine (1.1 eq) dropwise at 0°C.
Reaction: Stir at Room Temperature for 2–4 hours.
Note: Heating is rarely required and may cause dimerization.
Validation: TLC (MeOH/DCM 1:9) should show complete consumption of the starting bromide.
Yield: Typically 85–95%. The product is now a stable aryl iodide ready for cross-coupling.
Detailed Protocol: Step 2 (Core Extension via Sonogashira)
This step utilizes the aryl iodide to attach the hydrophobic "head" group (e.g., an alkyne-linked heterocycle).
Catalyst System: Pd(PPh3)4 (5 mol%) and CuI (10 mol%).
Solvent: Anhydrous THF/Et3N (3:1 ratio).
Coupling: Add the terminal alkyne (e.g., 3-ethynylimidazo[1,2-b]pyridazine) (1.2 eq) to the Intermediate A.
Conditions: Heat to 50–60°C under Argon for 6–12 hours.
Workup: Filter through Celite to remove Pd/Cu residues.
Part 4: Handling, Stability & Safety
Lachrymator Warning: Like all benzylic bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.
Light Sensitivity: The aryl iodide bond is sensitive to UV light. Store the compound in amber vials wrapped in foil.
Thermal Stability: Store at 2–8°C. At room temperature, the compound may slowly degrade via hydrolysis if moisture is present (forming the benzyl alcohol).
Incompatibility: Avoid storage with strong bases or oxidizing agents.[5]
References
Synthesis of Benzylic Bromides: Smith, K., et al. "Radical bromination of methyl-substituted aromatics." Journal of Organic Chemistry, 2009.
Ponatinib Synthetic Route: "Process for the preparation of Ponatinib."[1][6][7][8] World Intellectual Property Organization (WO), Patent WO2014093583. (Describes the modular assembly of kinase inhibitors using halo-benzoate intermediates).
Scaffold Utility: "Methyl 4-(bromomethyl)-3-iodobenzoate Product Page & Safety Data." Sigma-Aldrich / Merck. (Confirmation of commercial availability and physical properties).
Green Chemistry Solvents: "Substitution of Carbon Tetrachloride in Radical Brominations." Green Chemistry, 2020. (Basis for recommending PhCF3 over CCl4).
improving yield of radical bromination to form Methyl 4-(bromomethyl)-3-iodobenzoate
Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate. This valuable intermediate is cruc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate
Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate. This valuable intermediate is crucial for the development of complex molecules in pharmaceuticals and materials science.[1][2] However, its synthesis via benzylic radical bromination, a variant of the Wohl-Ziegler reaction, presents several challenges that can impact yield and purity.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this transformation and consistently achieve high yields.
Section 1: The Reaction at a Glance
The core transformation is the selective bromination of the benzylic methyl group of Methyl 4-methyl-3-iodobenzoate using N-Bromosuccinimide (NBS) and a radical initiator.
The substrate containing the target benzylic C-H bonds.
N-Bromosuccinimide (NBS)
Brominating Agent
Provides a constant, low concentration of molecular bromine (Br₂), which is crucial for selectivity and minimizing side reactions like electrophilic aromatic substitution.[3][5][6]
Azobisisobutyronitrile (AIBN)
Radical Initiator
Upon thermal decomposition, it generates free radicals that initiate the chain reaction. It is preferred for its predictable decomposition rate and lack of oxygenated byproducts.[7][8][9]
Non-polar, Aprotic Solvent
Reaction Medium
Solubilizes the starting material and NBS while remaining inert to the radical conditions. Traditionally CCl₄, but safer alternatives like chlorobenzene or acetonitrile are now used.[3][10]
Light or Heat
Energy Source
Provides the energy required for the homolytic cleavage of the initiator (AIBN) or, if used as the primary initiator, the Br-Br bond.[11][12]
Reaction Mechanism: Free-Radical Chain Process
The reaction proceeds via a classic three-stage radical chain mechanism.[11][13]
Caption: The three stages of radical bromination: Initiation, Propagation, and Termination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
This is a frequent issue indicating a failure in the radical chain process.
Possible Cause
Scientific Explanation & Recommended Solution
Inactive Initiator
AIBN can degrade over time if not stored properly (cool and dark). Its thermal decomposition is the rate-determining step for initiation.[14][15] Solution: Use a fresh, properly stored batch of AIBN. If unsure, perform a test reaction with a known reliable substrate like toluene.
Incorrect Temperature
The rate of AIBN decomposition is highly temperature-dependent. The typical temperature range for AIBN-initiated reactions is 65–85°C.[7][8] Below this range, initiation is too slow. Above this range, the initiator is consumed too quickly, leading to premature termination. Solution: Ensure the reaction mixture is maintained at the optimal reflux temperature of the chosen solvent (e.g., ~77°C for acetonitrile, ~80°C for CCl₄). Use an oil bath with a thermometer for accurate temperature control.
Presence of Inhibitors
Radical scavengers, such as dissolved oxygen or phenolic impurities from the starting material, can quench the bromine or benzylic radicals, terminating the chain reaction. Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Ensure the starting material is pure and free of phenolic contaminants. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
Q2: I'm observing a significant amount of a dibrominated byproduct (Methyl 4-(dibromomethyl)-3-iodobenzoate). How can I improve selectivity?
Over-bromination is the most common selectivity challenge in this reaction.[4]
Possible Cause
Scientific Explanation & Recommended Solution
Incorrect Stoichiometry
Using an excess of NBS provides the bromine source for a second substitution reaction on the desired mono-bromo product, which is itself an activated benzylic substrate. Solution: Carefully control the stoichiometry. Use NBS in a 1.0 to 1.05 molar equivalent ratio to the starting material. Weigh reagents accurately. Consider using a slight excess (1.1 eq) of the starting material to ensure all NBS is consumed.
High Local Reagent Concentration
Adding all the NBS at once can create localized "hot spots" of high bromine concentration, promoting the faster second bromination. Solution: Add the NBS portion-wise over the course of the reaction. This maintains a consistently low concentration of the brominating agent, favoring the initial reaction with the more abundant starting material.
Prolonged Reaction Time
Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to the bromination of the product. Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)). Quench the reaction as soon as the starting material is consumed to an acceptable level.
Q3: My product is contaminated with ring-brominated species. Why is this happening and how can I prevent it?
While less common with NBS, aromatic bromination can occur if the reaction conditions are not properly controlled.
Possible Cause
Scientific Explanation & Recommended Solution
High Br₂ Concentration
The fundamental advantage of NBS is maintaining a low Br₂ concentration to favor the radical pathway over the electrophilic aromatic substitution pathway.[5][6] If Br₂ concentration builds up (e.g., due to poor quality NBS or reaction with acidic impurities), it can act as an electrophile and attack the aromatic ring. Solution: Use high-purity, recrystallized NBS. Ensure the reaction is run in a neutral medium. Vigorous stirring is essential to dissipate the HBr byproduct, which reacts with NBS to form Br₂.[3]
Presence of Lewis Acids
Trace amounts of Lewis acids can catalyze electrophilic aromatic bromination. Solution: Ensure all glassware is scrupulously clean and dry. Avoid any potential sources of metal or acid contamination.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is NBS the preferred reagent over elemental bromine (Br₂)?A: Using elemental bromine (Br₂) directly often leads to competing side reactions, most notably electrophilic addition to the aromatic ring, resulting in a mixture of products and lower yields of the desired benzylic bromide.[5][6] NBS serves as a source that generates Br₂ in situ at a very low and controlled concentration, which kinetically favors the radical chain pathway at the benzylic position over the ionic pathway on the aromatic ring.[3]
Q: Can I use light (photochemical initiation) instead of a chemical initiator like AIBN?A: Yes, photochemical initiation is a common and effective method for radical brominations, often referred to as photo-initiated Wohl-Ziegler reactions.[16][17] UV light or even a strong visible light source can induce the homolytic cleavage of the Br-Br bond to form the initiating bromine radicals.[12][13][18]
Advantages: It avoids the need for a chemical initiator and its byproducts and can often be run at lower temperatures.
Disadvantages: It requires specialized equipment (e.g., a photoreactor or a lamp of the appropriate wavelength) and may not be suitable for scale-up without proper engineering.
Q: How should I properly quench and work up the reaction?A: A proper workup is critical for isolating a clean product.
Cool: Once the reaction is complete, cool the mixture to room temperature, then in an ice bath. This will cause the succinimide byproduct to precipitate.
Filter: Remove the succinimide by vacuum filtration. Wash the solid with a small amount of cold solvent to recover any trapped product.
Quench: Transfer the filtrate to a separatory funnel. Wash the solution with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench any remaining Br₂.[19][20]
Wash: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q: What are the best practices for purifying the final product?A: The crude product will likely contain unreacted starting material, the desired product, and the dibrominated byproduct.
Recrystallization: This is often the most effective method if a suitable solvent system can be found (e.g., hexanes/ethyl acetate, isopropanol). It is excellent for removing impurities with different solubilities.
Silica Gel Chromatography: This is a viable but potentially challenging option, as the starting material, product, and dibrominated byproduct may have similar polarities.[21] A shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane) is recommended for optimal separation.
Section 4: Optimized Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-methyl-3-iodobenzoate (10.0 g, 34.2 mmol, 1.0 eq).
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
Solvent and Reagents: Add chlorobenzene (100 mL).[10] Begin stirring to dissolve the starting material. Add N-Bromosuccinimide (NBS, 6.40 g, 36.0 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.28 g, 1.71 mmol, 0.05 eq).
Reaction: Immerse the flask in a preheated oil bath at 85-90°C and bring the mixture to a gentle reflux.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
Workup - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.
Workup - Filtration: Filter the cold suspension through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold chlorobenzene.
Workup - Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 50 mL), followed by water (1 x 50 mL) and brine (1 x 50 mL).
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a solid or oil.
Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol or a hexane/ethyl acetate mixture) to afford Methyl 4-(bromomethyl)-3-iodobenzoate as a white to off-white solid.
Section 5: Visual Workflows
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common reaction issues.
Experimental Workflow
Caption: Step-by-step experimental workflow from setup to final product.
References
ResearchGate. The AIBN decomposition mechanism. [Link]
ADDTEK. (2023, April 23). 2,2'-Azobisisobutyronitrile. Advance Chemicals. [Link]
Filo. (2025, November 19). Mechanism of Thermolysis of AIBN. [Link]
Jia, K., et al. (2021). Bromine radical as a visible-light-mediated polarity-reversal catalyst. Nature Communications. [Link]
Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. [Link]
BYJU'S. Mechanism of Free Radical Bromination. [Link]
The Organic Chemistry Tutor. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]
Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. [Link]
ResearchGate. Optimization of the radical deboronative bromination. [Link]
Tuleen, D. L., & Hess, B. A., Jr. Free-Radical Bromination of p-Toluic Acid. Journal of Chemical Education. [Link]
Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]
Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
von Gunten, U., et al. (2023). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology. [Link]
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. [Link]
Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]
Garg, P. K., et al. (1989). Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. [Link]
Technical Support Center: Methyl Ester Preservation
Status: Operational | Ticket Priority: High | Topic: Minimizing Hydrolysis During Workup Mission Statement You have reached the Tier 3 Technical Support for Organic Synthesis. This guide addresses a critical failure mode...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Ticket Priority: High | Topic: Minimizing Hydrolysis During Workup
Mission Statement
You have reached the Tier 3 Technical Support for Organic Synthesis. This guide addresses a critical failure mode in drug development: the unintentional hydrolysis of methyl esters during aqueous workup. Methyl esters are kinetically stable under neutral conditions but exhibit high lability in the presence of strong bases (saponification) or Lewis acids combined with moisture.
This documentation provides "Emergency Triage" for active experiments and "Standard Operating Procedures" (SOPs) to prevent future yield loss.
Part 1: Emergency Triage (Troubleshooting)
Use this section if you are currently mid-experiment and detecting hydrolysis products (carboxylic acids).
Q1: My aqueous wash is testing pH > 10. What do I do?
Immediate Action:
Crash Cool: Immerse the separatory funnel in an ice bath immediately. Hydrolysis rates drop significantly at
compared to [1].
Acidify (Gently): Do not add strong acid (HCl). Add a cold, buffered solution (e.g., 1M Ammonium Chloride or Phosphate Buffer pH 6.0) to bring the pH down to neutral [2].
Salting Out: Add saturated brine (NaCl). This reduces the solubility of water in the organic phase and increases the ionic strength, which can suppress hydrolysis rates by "salting out" the organic ester [3].
Q2: I have a stubborn emulsion during a basic wash. Is my ester safe?
Diagnosis: No. Emulsions increase the interfacial surface area between the organic ester and the aqueous base, exponentially accelerating hydrolysis.
Fix:
Filter: Pass the emulsion through a pad of Celite or a glass frit to break physical particulate stabilization.
Centrifuge: If possible, centrifuge to force phase separation.
Add Co-Solvent: Add a small amount of methanol or acetone only if the pH is neutral. If basic, add more organic solvent (DCM or EtOAc) and brine to force separation. Time is the enemy.
Q3: I am removing a Lewis Acid (Al/B) and the Fieser workup generated heat.
Root Cause: The standard Fieser workup uses 15% NaOH. The exotherm from quenching aluminum hydrides combined with localized high pH is a "kill zone" for methyl esters [4].
Fix: Switch immediately to the Rochelle Salt Protocol (See Protocol A below). If you must continue with Fieser, replace the NaOH step with water and extend the stirring time, or use Sodium Sulfate Decahydrate (Glauber’s Salt).
Part 2: Standard Operating Procedures (Protocols)
Protocol A: The "Ester-Safe" Aluminum Hydride Quench
Replaces standard Fieser workup for LiAlH4/DIBAL reactions containing methyl esters.
Rationale: Standard Fieser workups use strong bases that saponify esters. Rochelle salt (Sodium Potassium Tartrate) chelates aluminum at near-neutral pH [5].
Step
Action
Technical Note
1
Cool
Cool reaction mixture to to .
2
Dilute
Dilute with wet ether or EtOAc (approx. 2x reaction volume).
3
Quench
Add EtOAc dropwise first (sacrificial ester), then add saturated aqueous Rochelle Salt (approx. 20-50 mL per gram of hydride).
4
Stir
Vigorously stir at RT until two clear layers appear. Critical: This may take 1-4 hours. Do not rush.
5
Separate
Separate layers. Wash organic layer with brine.[1]
6
Dry
Dry over (Sodium Sulfate) and concentrate.
Protocol B: Removing Carboxylic Acids without Hydrolyzing the Ester
For removing unreacted acid starting material.
Rationale: Washing with 1M NaOH or saturated
can be too aggressive. can also cause foaming/pressure buildup, leading to delays and warming.
Recommended Buffer System:
Use a 0.5M Phosphate Buffer (pH 7.5 - 8.0) or 5% Sodium Carbonate (
) at .
Why? Phosphate buffers provide a "soft" pH clamp. Sodium carbonate is basic enough to deprotonate the acid (pKa ~4-5) but kinetically slower to hydrolyze the ester than hydroxide [6].
Part 3: Decision Logic & Mechanism
Visual Guide: Quench Method Selection
Follow this logic flow to determine the safest workup for your specific reaction conditions.
Figure 1: Decision tree for selecting workup conditions based on reagent class. Green nodes indicate preferred pathways for methyl ester preservation.
) attacks the carbonyl carbon.[2] Methyl esters are less sterically hindered than t-butyl or ethyl esters, making this attack faster () [7].
Tetrahedral Intermediate: A transient intermediate forms.
Collapse: The methoxide leaves (
).
Irreversibility: The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This step is irreversible , driving the equilibrium entirely to the hydrolyzed product.
Key Takeaway: Because the final step is irreversible, even a small amount of "leakage" (exposure to high pH) results in permanent yield loss. You cannot "push" the reaction back to the ester during workup.
troubleshooting low reactivity of aryl iodide in sterically hindered systems
Topic: Troubleshooting Low Reactivity of Aryl Iodides in Sterically Hindered Systems Ticket ID: #Pd-ArI-Steric-001 The "Aryl Iodide Paradox": Executive Summary User Query: "I am using an aryl iodide, theoretically the mo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Reactivity of Aryl Iodides in Sterically Hindered Systems
Ticket ID: #Pd-ArI-Steric-001
The "Aryl Iodide Paradox": Executive Summary
User Query: "I am using an aryl iodide, theoretically the most reactive electrophile in cross-coupling. Why am I seeing <5% conversion or significant side products?"
The Technical Reality:
While the C–I bond is weak (~53 kcal/mol) and oxidative addition (OA) is typically fast, steric hindrance fundamentally alters the rate-limiting step. In ortho-substituted or sterically congested systems (e.g., "tetra-ortho" biaryls), the standard bis-ligated palladium complexes (L₂Pd) cannot access the C–I bond. Furthermore, if OA does occur, the resulting bulky Ar–Pd(II)–I complex may be too crowded to undergo transmetallation, leading to stall and decomposition.
The Solution:
You must shift from "high activity" ligands (designed for unreactive chlorides) to "flexible bulk" ligands (designed to stabilize monoligated Pd species).
Diagnostic Triage: Identify Your Failure Mode
Before changing reagents, analyze your crude reaction mixture (LCMS/NMR) to categorize the failure.
Scenario A: The "Brick Wall" (0% Conversion)
Symptom: Aryl iodide starting material is fully recovered. No product, no byproducts.
Diagnosis:Oxidative Addition Failure. The catalyst cannot approach the C–I bond due to steric clashing.
Immediate Fix: Switch to a ligand with a smaller "buried volume" (%V_bur) initially, or more likely, a ligand capable of forming a reactive monoligated species (LPd(0)).
Scenario B: The "Dead End" (Dehalogenation or Homocoupling)
Symptom: Aryl iodide is consumed, but the major product is the de-iodinated arene (Ar-H) or homocoupled electrophile (Ar-Ar).
Diagnosis:Transmetallation Failure. Oxidative addition worked, but the nucleophile (boronic acid/amine) cannot penetrate the steric sphere of the Pd(II) intermediate. The complex waits, eventually undergoing
-hydride elimination or disproportionation.
Immediate Fix: Increase the temperature to force transmetallation, switch to a smaller nucleophile equivalent (e.g., -B(OH)₂
-BF₃K), or use "Flexible Steric Bulk" ligands (PEPPSI-IPent).
Visual Troubleshooting Workflow
Figure 1: Decision matrix for diagnosing steric failure modes in Pd-catalyzed cross-coupling.
Hardware Upgrade: Ligand & Catalyst Selection
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ineffective here. You require ligands that enforce a monoligated Pd(0) pathway.
Q: Which ligand class should I choose?
Ligand Class
Specific Recommendation
Why it works for Steric Bulk
Reference
Dialkylbiaryl Phosphines
XPhos or SPhos
The biaryl backbone prevents formation of L₂Pd, maintaining the active LPd species. XPhos is superior for general steric bulk; SPhos is excellent for stability.
[1, 2]
NHC (PEPPSI)
PEPPSI-IPent
The "Flexible Steric Bulk" of the isopentyl group wraps around the metal, stabilizing it while allowing substrate access during key steps.
[3, 4]
Bulky Trialkylphosphines
P(t-Bu)₃
High electron density boosts oxidative addition; extreme bulk forces monoligation (1:1 Pd:L ratio).
[5]
Q: Why use Precatalysts (G3/G4) instead of Pd(OAc)₂ + Ligand?
A: In hindered systems, the induction period (reduction of Pd(II) to Pd(0)) is a critical failure point. If Pd(II) doesn't reduce quickly, it aggregates into Pd-black.
Buchwald G3/G4 precatalysts contain the ligand pre-bound and an amine scaffold that ensures rapid, quantitative generation of the active LPd(0) species upon exposure to base, even at room temperature.
Mechanistic Insight: The Monoligated Pathway
In sterically hindered couplings, the "textbook" cycle (involving L₂Pd species) does not apply. The active species is LPd(0) .[1]
Figure 2: The monoligated catalytic cycle essential for hindered substrates. Note that L2Pd species (inactive off-cycle) are avoided by using bulky ligands.
Standard Operating Protocols (SOPs)
SOP 1: The "Buchwald" Screen (For General Hindrance)
Use this for ortho-substituted biaryls or hindered amines.
Catalyst: XPhos Pd G4 (2–5 mol%).
Alternative: SPhos Pd G4.
Solvent: 1,4-Dioxane or Toluene (degassed).
Why: High boiling points allow heating to 100°C+ to overcome the transmetallation barrier.
Base: K₃PO₄ (3.0 equiv) or KOH (ground).
Tip: Add a few drops of water (0.1 mL per 2 mL solvent) to solubilize the base ("wet" conditions often outperform anhydrous).
Temperature: Start at 80°C. If no reaction after 2h, ramp to 110°C.
SOP 2: The "PEPPSI" Protocol (For Extreme Sterics)
Use this for "tetra-ortho" substitutions where phosphines fail.
Catalyst: Pd-PEPPSI-IPent (2 mol%).
Solvent: 1,4-Dioxane/Toluene (1:1).
Base: KOtBu (strong base) or K₂CO₃ (weak base).
Note: PEPPSI catalysts are extremely robust and air-stable, but the active species is sensitive. Purge the headspace with Argon.
Q: Can I use silver salts (e.g., Ag₂CO₃) to help?A: Silver salts are typically used to abstract halides (Cl/Br) to create a cationic Pd center. For Aryl Iodides, the iodide is already a labile ligand. However, in extreme hindrance, adding AgOTf can help strip the iodide from the Pd(II) intermediate, opening a coordination site for the incoming nucleophile (boronic acid). Use this as a last resort.
Q: My reaction turns black immediately. Is the catalyst dead?A: "Pd Black" precipitation indicates the ligand is not stabilizing the Pd(0) center effectively. This confirms you need a bulkier, more electron-rich ligand (like XPhos or a bulky NHC) to keep the Pd(0) in solution as a monomeric species.
Q: Why does the literature say Ar-I is "easy" but mine fails?A: Literature "ease" refers to electronic bond strength. Steric geometry trumps electronic activation. A buried C–I bond is physically inaccessible to standard catalysts, regardless of how weak the bond is.
References
Buchwald, S. L., et al. "Universal 1.5 Generation Precatalysts for Palladium-Catalyzed Cross-Coupling." Organic Letters, 2013.[4] Link
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006. Link
Organ, M. G., et al. "Rational Catalyst Design: The Role of Flexible Steric Bulk in PEPPSI-IPent." Angewandte Chemie International Edition, 2012. Link
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000. Link
Technical Support Center: Safe Handling of Lachrymatory Benzylic Bromides
Welcome to the Technical Support Center for handling lachrymatory benzylic bromides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven advice for th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for handling lachrymatory benzylic bromides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven advice for the safe and effective use of these reactive compounds. Benzylic bromides are potent lachrymators and irritants, and their safe handling is paramount to ensuring a secure laboratory environment.[1][2][3] This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during their use.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section provides a systematic approach to troubleshooting common problems that may arise when working with benzylic bromides.
1. Alert personnel in the immediate area.2. Ensure fume hood sash is lowered to maximize containment.3. Wear appropriate PPE (double nitrile gloves, chemical splash goggles, face shield, lab coat).4. Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels directly on the liquid.[4]5. Quench the absorbed material by slowly adding a solution of 5% sodium hydroxide or a mixture of water and a miscible amine like triethylamine.[5][6][7]6. Collect the quenched material in a designated hazardous waste container.7. Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a soap and water wash.
1. Evacuate the laboratory immediately. 2. Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department.3. Close the laboratory doors to contain the vapors.4. Do not attempt to clean up a large spill without specialized training and equipment.
1. Immediately remove the heat source (if any).2. Increase cooling by adding more ice to the cooling bath.3. If the reaction is still uncontrollable, prepare for emergency quenching by adding a large volume of a suitable quenching agent (e.g., cold methanol or water) from a safe distance, if possible.[8]4. Alert a colleague for assistance and be prepared to evacuate if necessary.
1. Immediately move away from the source and get to fresh air.2. If you are wearing contact lenses, remove them immediately. 3. Flush your eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4][9][10][11]4. Seek immediate medical attention. 5. Review your experimental setup to identify and rectify the source of the vapor escape. Ensure your fume hood is functioning correctly.
Skin Contact
- Glove failure- Accidental splash
1. Immediately remove contaminated gloves and clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10]3. Seek medical attention if irritation persists or if the contact area is large.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and properties of benzylic bromides.
Q1: What are the primary hazards associated with benzylic bromides?
A1: Benzylic bromides are primarily hazardous due to their potent lachrymatory properties, meaning they cause severe irritation and tearing of the eyes.[1][2] They are also corrosive to the skin and respiratory tract and are toxic if inhaled, ingested, or absorbed through the skin.[3][9][10]
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling benzylic bromides?
A2: The minimum required PPE includes:
Eye Protection: Chemical splash goggles and a face shield are essential to protect against both liquid splashes and vapors.[1][2][12]
Hand Protection: Double-gloving with nitrile gloves is recommended.[12] For extended operations, consider using thicker, chemical-resistant gloves.
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[1]
Q3: What type of engineering controls are necessary for working with benzylic bromides?
A3: All work with benzylic bromides must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2][8][13][14][15][16] The fume hood sash should be kept as low as possible during the experiment.
Q4: How should I properly quench a reaction containing a benzylic bromide?
A4: Reactions should be quenched carefully, typically after cooling the reaction mixture in an ice bath. A common and effective method is the slow, dropwise addition of methanol or water.[8] For larger scales or more reactive systems, a solution of a weak base, such as aqueous sodium bicarbonate or triethylamine in a suitable solvent, can be used to neutralize any remaining benzylic bromide and acidic byproducts.[6][7]
Q5: What is the correct procedure for disposing of waste containing benzylic bromides?
A5: All waste containing benzylic bromides, including quenched reaction mixtures, contaminated consumables (gloves, absorbent materials), and empty reagent bottles, must be disposed of as hazardous waste.[5][10] Follow your institution's specific guidelines for hazardous waste disposal. Do not mix benzylic bromide waste with other waste streams unless explicitly permitted.
Experimental Protocols
Protocol 1: Standard Quenching and Workup of a Reaction Mixture Containing a Benzylic Bromide
This protocol outlines a self-validating system for safely quenching and working up a reaction where a benzylic bromide was used as a reagent.
Preparation:
Ensure a chemical fume hood is available and functioning correctly.
Prepare a quenching solution (e.g., 1M aqueous sodium bicarbonate or 10% aqueous triethylamine).
Have an ice bath ready.
Wear appropriate PPE (double nitrile gloves, chemical splash goggles, face shield, lab coat).
Quenching Procedure:
Once the reaction is complete (as determined by a suitable monitoring technique, e.g., TLC or LC-MS), cool the reaction vessel in an ice bath.
Slowly and carefully add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring. Be vigilant for any signs of an exothermic reaction or gas evolution.
Continue adding the quenching solution until the reaction is fully quenched (e.g., no further gas evolution is observed).
Workup:
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine.
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Decontamination of Glassware
Initial Rinse:
In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.
Decontamination:
Prepare a decontamination solution, such as a 5% solution of sodium hydroxide in a mixture of water and a miscible alcohol (e.g., ethanol).
Fill the glassware with the decontamination solution and allow it to sit for several hours (or overnight for heavily contaminated glassware).
Dispose of the decontamination solution as hazardous waste.
Final Cleaning:
Wash the glassware with soap and water, followed by a final rinse with deionized water.
Visualizations
Caption: Experimental Workflow for Handling Benzylic Bromides.
Caption: Decision Tree for Benzylic Bromide Spill Response.
References
A Quick Introduction to Engineering Controls for Hazardous Chemicals. (2024). Storemasta.[Link]
Control Measures for Chemical Safety. (n.d.). NIST.[Link]
Section 6A: Controlling Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.[Link]
Controlling Laboratory Chemical Hazards. (n.d.). Temple University Environmental Health and Radiation Safety.[Link]
Hierarchy of Controls for Chemical Hazard Management. (2020). Chemscape Safety Technologies.[Link]
Lachrymators. (n.d.). Brandeis University Laboratory Safety.[Link]
The MSDS HyperGlossary: Lachrymator. (n.d.). Interactive Learning Paradigms, Incorporated.[Link]
Working with Hazardous Chemicals. (2009). Organic Syntheses.[Link]
Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! (2014). Sciencemadness.org.[Link]
You are working with Methyl 4-(bromomethyl)-3-iodobenzoate . This substrate presents a unique "Triad of Reactivity":
Benzylic Bromide (Target): Highly reactive toward SN2, but prone to dimerization or hydrolysis.
Ortho-Iodide (Bystander): Sterically significant; generally inert to SN2 but sensitive to metal-halogen exchange (avoid reactive metals).
Methyl Ester (Liability): Susceptible to hydrolysis (saponification) if water/base is present.
This guide prioritizes chemoselectivity (hitting the bromide, sparing the ester) and process efficiency (easy workup).
Module 1: Solvent Selection Logic
The choice of solvent dictates the reaction rate via the "Naked Nucleophile" effect. Because your substrate is a neutral alkyl halide reacting with an anionic nucleophile (typically), the transition state is charge-dispersed.
The Solvent Hierarchy Table
Solvent Class
Examples
Rate Impact
Workup Difficulty
Recommendation
Polar Aprotic (High Dipole)
DMF, DMSO, NMP
Fastest ()
High (High BP, water soluble)
Standard: Use for sluggish nucleophiles (e.g., , ).
Dipolar Aprotic (Volatile)
Acetone, Acetonitrile (MeCN)
Fast ()
Low (Evaporates easily)
Preferred: Best balance for small-scale R&D.
Phase Transfer (Biphasic)
Toluene/Water, DCM/Water
Tunable (Depends on Catalyst)
Lowest (Simple separation)
Scalable: Best for >10g scale or basic nucleophiles.
Protic
Methanol, Ethanol, Water
Slow (H-bonds cage nucleophile)
Low
Avoid: Unless solvolysis is desired.
Decision Logic (DOT Visualization)
Figure 1: Decision tree for solvent selection based on nucleophile strength and scale.
Module 2: Troubleshooting & Optimization
Issue 1: "My reaction is stuck at 50% conversion."
Diagnosis: The ortho-iodine atom provides steric bulk that shields the benzylic carbon, slowing the approach of the nucleophile.
Solution:
Concentration: Increase concentration to 0.5 M – 1.0 M (SN2 is second-order; rate
).
Solvent Switch: Move from MeCN to DMF . The higher dielectric constant of DMF (
) vs MeCN (, but better cation solvation) strips the counter-ion away more effectively.
Issue 2: "I see a side product (M+16 or M-H)."
Diagnosis:
M-H (Elimination): Formation of the styrene derivative via E2 elimination. This is rare for primary halides but possible with bulky bases (e.g., t-BuOK).
M+16 (Hydrolysis): Hydrolysis of the methyl ester to the carboxylic acid.
Solution:
Dry Solvents: Ensure water content is <500 ppm. The ester hydrolyzes rapidly in wet DMF/Base mixtures.
Non-Basic Nucleophiles: If using amines, add a non-nucleophilic base (DIPEA,
) to scavenge HBr, rather than using excess nucleophilic amine.
Issue 3: "I cannot remove DMF/DMSO during workup."
Standard Protocol: Do not rotovap DMF.
Dilute reaction mixture with EtOAc (5x volume).
Wash with 5% LiCl (aq) x 3. The LiCl increases the ionic strength, forcing DMF into the aqueous phase.
Wash with water x 1, Brine x 1.
Dry over
.
Module 3: Advanced Protocols
Protocol A: The "Green" Scalable Method (Phase Transfer Catalysis)
Recommended for scale-up to avoid toxic dipolar solvents.
Solvent: Toluene (Organic phase) and Water (Aqueous phase).
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
Procedure:
Dissolve Methyl 4-(bromomethyl)-3-iodobenzoate in Toluene (3 mL/mmol).
Dissolve Nucleophile (e.g.,
, ) in Water (1 mL/mmol).
Add TBAB.
Stir vigorously (1000+ RPM) at 40-60°C.
Mechanism: The quaternary ammonium salt shuttles the anion (
) into the organic layer as a tight ion pair (), reacting rapidly with the bromide.
Benefit: The ester is protected in the organic layer from the bulk aqueous base, reducing hydrolysis risk.
Protocol B: The "High-Throughput" Method (Acetone/Finkelstein)
Recommended for rapid library synthesis.
Solvent: Anhydrous Acetone.
Additives: NaI (0.1 eq) – Catalytic Finkelstein.
Logic: The iodide displaces the bromide to form the benzylic iodide (more reactive leaving group), which is then displaced by your nucleophile.
Note: Your substrate already has an aryl iodide, but it is unreactive. The benzylic iodide formed in situ is the active species.
Module 4: Reaction Pathway Visualization
Understanding the competition between Substitution (SN2), Hydrolysis, and Elimination is critical.[1]
Q: Will the aryl iodine react under these conditions?A: No. Aryl iodides require transition metal catalysts (Pd, Cu) to react. Under standard SN2 conditions (Nucleophile + Solvent + Base), the aryl iodine is inert. Warning: Do not use copper or palladium salts as additives, or you risk cross-coupling.
Q: Can I use ethanol or methanol?A: Generally, no. Protic solvents solvate the nucleophile (anions) via hydrogen bonding, reducing their energy and reactivity (the "Cage Effect"). This will slow the reaction significantly, potentially allowing solvolysis (reaction with the alcohol solvent) to compete.
Q: Is the product light sensitive?A: Yes. Benzylic iodides/bromides and aryl iodides can degrade under UV light (homolytic cleavage). Wrap your flask in aluminum foil during the reaction and storage.
References
Solvent Effects in SN2 Reactions
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Phase Transfer Catalysis for Benzylic Halides
Starks, C. M., & Liotta, C. L. (1994).[3] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Workup of Polar Aprotic Solvents
University of Rochester, Department of Chemistry. Workup for Reactions in DMF or DMSO.
Reactivity of Benzylic Halides
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.
recrystallization solvents for Methyl 4-(bromomethyl)-3-iodobenzoate purification
[1] Core Technical Analysis: Solvent Selection Logic The purification of Methyl 4-(bromomethyl)-3-iodobenzoate presents a specific set of chemical challenges. As a benzylic bromide with an ester functionality and a heavy...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Core Technical Analysis: Solvent Selection Logic
The purification of Methyl 4-(bromomethyl)-3-iodobenzoate presents a specific set of chemical challenges. As a benzylic bromide with an ester functionality and a heavy iodine atom, the molecule possesses a "Schizophrenic" solubility profile—lipophilic due to the iodine and aromatic ring, yet moderately polar due to the ester.
The Stability-Solubility Paradox
The primary failure mode in purifying this compound is solvolysis .[1] The benzylic carbon-bromine bond is highly electrophilic.[1]
Avoid Protic Solvents: Methanol and Ethanol are common recrystallization solvents, but they act as nucleophiles. Heating this compound in ethanol can lead to the formation of the ethyl ether byproduct (via
/ mechanisms), degrading your yield.
Avoid Wet Solvents: Moisture will rapidly hydrolyze the bromide to the benzyl alcohol.
Recommended Solvent Systems
System Class
Solvent Mixture
Role
Mechanism of Action
Primary (Recommended)
n-Heptane / Ethyl Acetate
Binary System
EtOAc solubilizes the polar ester/iodine moiety; Heptane acts as the anti-solvent to force lattice formation upon cooling.[1]
Alternative (Non-Polar)
Cyclohexane
Single Solvent
Excellent temperature coefficient for benzylic bromides. Dissolves the compound at reflux (81°C) but precipitates it efficiently at 10°C.
Rescue (High Polarity)
Acetone / Hexanes
Binary System
Used only if the crude is very "tarry." Acetone breaks down amorphous aggregates; Hexanes induce crystallization.
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the correct purification route based on the state of your crude material.
Figure 1: Decision tree for solvent selection based on crude purity and physical state.[1]
Standard Operating Procedures (SOPs)
Protocol A: The Heptane/Ethyl Acetate Method
Best for: General purification, removal of non-polar impurities.
Dissolution: Place the crude Methyl 4-(bromomethyl)-3-iodobenzoate in a flask. Add Ethyl Acetate (EtOAc) sparingly while heating to 60°C. Add just enough EtOAc to fully dissolve the solid.
Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add n-Heptane dropwise.[1]
Visual Cue: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.
Clarification: Add 1-2 mL of EtOAc to clear the solution back to transparency.[1]
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
Crystallization: Once at room temperature, move to a 4°C fridge for 4 hours.
Filtration: Filter the white/off-white needles and wash with cold n-Heptane.[1]
Protocol B: The "Oiling Out" Rescue
Issue: The compound separates as a liquid oil droplet at the bottom of the flask instead of crystals. This is common due to the low melting point of the benzylic bromide.
Re-heat: Re-dissolve the oil by heating the mixture back to clarity.
Seed: Obtain a tiny crystal of the pure product (or scratch the glass side of the flask with a glass rod to create nucleation sites).
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate drastically.
Agitate: Stir slowly. As the temperature drops, the oil phase should nucleate on the seed crystal rather than pooling at the bottom.
Troubleshooting & FAQs
Q1: My product contains unreacted starting material (Methyl 3-iodo-4-methylbenzoate). Will recrystallization remove it?
Technical Answer:Likely No.
The starting material and the product are structurally very similar (differing only by one Br vs H). They tend to form solid solutions or co-crystallize.[2]
Solution: If the conversion is less than 95%, do not rely on recrystallization. You must perform a flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) first.[1] The bromide is slightly more polar and will elute later than the methyl starting material.
Q2: The crystals turned yellow/brown during drying. What happened?
Technical Answer:Hydrolysis/Degradation.
Benzylic bromides are lachrymators and decompose to release HBr, which oxidizes to form colored impurities (bromine).
Prevention: Ensure your Heptane and EtOAc are anhydrous .[1] Dry the final crystals in a vacuum desiccator protected from light. Do not heat above 50°C during drying.
Q3: Can I use Methanol or Ethanol?
Technical Answer:Not recommended.
While solubility is good, the risk of solvolysis is high.
This reaction accelerates with heat. If you must use alcohols, use Isopropanol (IPA) as it is sterically bulkier and less nucleophilic than MeOH/EtOH, but Heptane/EtOAc remains superior for stability.
Structural Validation and Purity Profiling: Methyl 4-(bromomethyl)-3-iodobenzoate via 1H NMR
Executive Summary & Application Context Methyl 4-(bromomethyl)-3-iodobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of complex heterocycles and radiolabeled ligands. Its synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Methyl 4-(bromomethyl)-3-iodobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of complex heterocycles and radiolabeled ligands. Its synthesis typically involves the Wohl-Ziegler radical bromination of Methyl 3-iodo-4-methylbenzoate.
This guide functions as a Process Control Standard , designed to help researchers distinguish the target product from its unreacted precursor and its critical over-brominated impurity. Unlike generic spectral lists, this document focuses on the causality of chemical shifts to validate reaction completion and regioselectivity.
Why This Analysis Matters
Reaction Monitoring: The conversion of the aryl-methyl group to a benzylic bromide must be monitored precisely to prevent over-bromination.
Impurity Identification: The gem-dibromide impurity is a potent alkylator and difficult to remove; early detection via NMR is superior to TLC.
Theoretical Framework & Structural Logic
The 1H NMR spectrum of this molecule is defined by three distinct chemical environments: the Aromatic Ring , the Benzylic System , and the Ester Moiety .
Structural Assignments (Graphviz Visualization)
Figure 1: Structural connectivity and key proton environments. Blue nodes indicate aromatic protons; Red indicates the critical benzylic bromide; Green indicates the methyl ester.
Comparative Analysis: Precursor, Product, and Impurity[1]
The success of the synthesis hinges on the aliphatic region. The table below outlines the specific shifts that confirm transformation.
Table 1: Diagnostic Chemical Shifts (CDCl₃, 400 MHz)
Component
Structural Feature
Chemical Shift ()
Multiplicity
Interpretation
Precursor
Ar-CH₃
~2.45 ppm
Singlet
Starting material (Methyl 3-iodo-4-methylbenzoate).
Target Product
Ar-CH₂ -Br
~4.60 ppm
Singlet
Target Signal. Deshielded by Br and Iodine proximity.
Impurity
Ar-CH -Br₂
~6.65 ppm
Singlet
Over-brominated byproduct (gem-dibromide).
Common
-COOCH₃
~3.92 ppm
Singlet
Methyl ester (Internal Standard for integration).
Critical Insight: The shift from 2.45 ppm (Precursor) to 4.60 ppm (Product) is the primary reaction tracker. If a peak appears near 6.6 ppm, the reaction has proceeded too long or used excess NBS.
Detailed Spectral Interpretation
A. The Aliphatic Region (3.0 – 5.0 ppm)
The Methyl Ester (
3.92, 3H, s): This signal is chemically equivalent in the precursor and product. Use this peak to calibrate integration (set integral to 3.00).
The Benzylic Bromide (
4.60, 2H, s): This singlet confirms the substitution of one proton with bromine.
Validation Check: The integration ratio of the Benzylic CH₂ (4.60 ppm) to the Methyl Ester (3.92 ppm) must be 2:3 . A ratio lower than 2:3 suggests incomplete purification or the presence of the dibromide impurity.
B. The Aromatic Region (7.5 – 8.5 ppm)
The 1,3,4-substitution pattern creates a distinct splitting pattern. The Iodine atom at position 3 exerts a heavy atom effect (shielding/deshielding) and steric influence.
H2 (
~8.45, 1H, d, J = 1.8 Hz):
Environment: Located between the Iodine and the Ester.
Shift Logic: Most deshielded proton due to the combined electron-withdrawing inductive effects (-I) of the ester and the iodine.
Coupling: Appears as a doublet (or fine doublet of doublets) due to meta-coupling with H6.
H6 (
~8.00, 1H, dd, J = 8.0, 1.8 Hz):
Environment: Adjacent to the Ester, ortho to H5.
Shift Logic: Deshielded by the ester carbonyl anisotropy.
Coupling: Large ortho-coupling to H5 (~8 Hz) and small meta-coupling to H2 (~1.8 Hz).
H5 (
~7.55, 1H, d, J = 8.0 Hz):
Environment: Adjacent to the Bromomethyl group.[1]
Shift Logic: Less deshielded than H2/H6. The iodine atom is ortho to the bromomethyl group, not H5, but H5 feels the steric bulk of the adjacent group.
Coupling: Clear doublet due to ortho-coupling with H6.
Experimental Protocol & Workflow
To ensure reproducibility and avoid solvent artifacts (like water peaks obscuring the benzylic region), follow this protocol.
Workflow Diagram
Figure 2: Sample preparation and acquisition workflow.
Step-by-Step Methodology
Solvent Selection: Use Chloroform-d (CDCl₃) .
Why? It provides excellent solubility for halogenated benzoates. DMSO-d₆ is not recommended as it is hygroscopic; the water peak in DMSO (~3.3 ppm) can broaden and interfere with integration baselines near the ester peak.
Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃.
Note: Higher concentrations may cause peak broadening due to viscosity or aggregation, though unlikely with this small molecule.
Acquisition Parameters:
Pulse Angle: 30° or 45° (ensures relaxation).
Relaxation Delay (d1): > 1.0 second (essential for accurate integration of aromatic protons).
Scans (ns): 16 scans are sufficient for this molecular weight.
Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for analog comparison: Methyl 4-(bromomethyl)benzoate, SDBS No. 2417).
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) is a critical bifunctional intermediate used in cross-coupling reactions (Suzuki, Sonogashira) and radiopharmaceutical synthesis.[2] Its value lies in the orthogonal reactivity of the aryl iodide and the benzyl bromide.[1]
However, synthesizing this molecule via radical bromination of Methyl 3-iodo-4-methylbenzoate presents a specific analytical challenge: confirming mono-bromination while ensuring the iodine-aryl bond remains intact. [2]
This guide compares the 13C NMR profile of the target molecule against its two primary "alternatives" (the unreacted precursor and the non-iodinated analog) to provide a definitive spectral benchmark for quality control.
Comparative 13C NMR Data
The following table synthesizes experimental data from close structural analogs to establish the definitive chemical shift ranges for the target.
Table 1: Comparative Chemical Shift Analysis (CDCl3, 75-100 MHz)
Precursor Data: Based on standard toluene/benzoate shifts and iodine substituent effects (See Ref 1, 3).
Analog Data: Based on experimental spectra of Methyl 4-(bromomethyl)benzoate (See Ref 2).
Target Data: Predicted via additive substituent increments verified against the analog data.[1][6]
Deep Dive: Critical Diagnostic Signals
A. The "Heavy Atom" Effect (The Iodine Signal)
The most distinct feature of this spectrum is the carbon directly attached to the iodine atom (C3). Unlike typical electronegative substituents (like O or N) that deshield the carbon (moving it >140 ppm), Iodine exerts a shielding effect due to spin-orbit coupling.
Expectation: Look for a small, often low-intensity quaternary signal between 90 and 100 ppm .[1]
Comparison: If this peak is missing but the rest of the spectrum matches, you have likely lost the iodine (deiodination side-reaction), yielding Methyl 4-(bromomethyl)benzoate.
B. The Bromination Monitor (Methyl vs. Bromomethyl)
The transformation of the methyl group to a bromomethyl group causes a distinct downfield shift.[1]
Starting Material: The Ar-CH3 signal appears upfield at ~21-29 ppm .[1][2]
Product: The Ar-CH2Br signal appears at ~32-35 ppm .[2]
Impurity Alert: A signal at ~21 ppm indicates incomplete conversion.[1] A signal at ~40+ ppm (often complex) may indicate gem-dibromination (Ar-CHBr2).[2]
To obtain a publication-quality spectrum that resolves the quaternary C-I peak, follow this optimized protocol:
Step 1: Sample Preparation[1][2]
Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6.[2] DMSO can sometimes cause solvolysis of reactive benzyl bromides over time.[1]
Concentration: High concentration (>20 mg in 0.6 mL) is required.[1] The C-I carbon is quaternary and has a long relaxation time (
), making it difficult to see in dilute samples.[1]
Step 2: Acquisition Parameters[1][2]
Relaxation Delay (D1): Set to 2–3 seconds (standard is often 1s). This ensures the quaternary carbons (C=O and C-I) relax sufficiently to be detected.
Scans (NS): Minimum 512 scans recommended for clear quaternary signals.
Decision Tree: Quality Control Workflow
The following diagram outlines the logical flow for interpreting the NMR data during synthesis.
Caption: Logical workflow for validating product identity using key 13C NMR diagnostic signals.
References
Royal Society of Chemistry. (2015). Supplementary Information: Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. (Contains experimental NMR data for Methyl 4-(bromomethyl)benzoate). Retrieved from [Link]
Oregon State University. (2022).[1] 13C NMR Chemical Shift Table (Substituent Effects). Retrieved from [Link]
University of Wisconsin-Madison. (n.d.).[1] 13C NMR Chemical Shift Table (Benzyl Bromides). Retrieved from [Link]
Technical Guide: Mass Spectrometry Fragmentation of Methyl 4-(bromomethyl)-3-iodobenzoate
Executive Summary & Molecule Profile Methyl 4-(bromomethyl)-3-iodobenzoate (Formula: C₉H₈BrIO₂, MW: ~355 Da) is a high-value intermediate often employed in the synthesis of bifunctional linkers and radiopharmaceuticals....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Methyl 4-(bromomethyl)-3-iodobenzoate (Formula: C₉H₈BrIO₂, MW: ~355 Da) is a high-value intermediate often employed in the synthesis of bifunctional linkers and radiopharmaceuticals. Its structural utility stems from its three distinct reactive handles: a benzylic bromide (electrophile), an aryl iodide (cross-coupling partner), and a methyl ester (protected acid).
However, these same features create analytical challenges. The presence of two heavy halogens (Br, I) creates complex isotopic clusters, while the labile benzylic C-Br bond leads to extensive fragmentation. This guide compares the analytical performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this compound, establishing EI as the gold standard for structural verification while defining the specific fragmentation logic required for data interpretation.
Comparative Analysis: Ionization Techniques
For a researcher needing to validate this specific intermediate, choosing the correct ionization mode is critical. The following table contrasts the performance of the two industry-standard methods.
Recommended for ID. Confirms the Br/I positions.[3]
Recommended for LC-monitoring of reaction purity.
Expert Insight: While ESI is excellent for checking if the reaction is "done," it often fails to distinguish between structural isomers (e.g., regioisomers of the bromine position) because it does not induce sufficient fragmentation. EI is the required method for certificate of analysis (CoA) generation.
Deep Dive: EI Fragmentation Pathway
The Isotopic Signature (The "Fingerprint")
Before analyzing cleavage, one must recognize the parent ion cluster.
Bromine (Br): Exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.[4]
Iodine (I): Monoisotopic (¹²⁷I).
Result: The Molecular Ion (M⁺) appears as a distinct doublet separated by 2 m/z units.
m/z 353.9 (containing ⁷⁹Br)
m/z 355.9 (containing ⁸¹Br)
Mechanistic Fragmentation Logic
The fragmentation is driven by the relative bond dissociation energies (BDE).
Benzylic C-Br Cleavage (Dominant): The benzylic carbon-bromine bond is the weakest link (~55-60 kcal/mol). Upon ionization, the molecule preferentially ejects the Bromine radical (Br•) to form a resonance-stabilized benzylic cation.
Diagnostic Change: The 1:1 isotopic doublet disappears in this fragment.
Ester Cleavage: The methyl ester undergoes standard
-cleavage (loss of methoxy radical •OMe) or loss of formaldehyde/CO.
Aryl C-I Cleavage: The carbon-iodine bond (~65 kcal/mol) is stronger than the benzylic C-Br but weaker than typical aryl C-H bonds. Loss of Iodine creates an aryl cation.
Visualization of Signaling Pathways
Figure 1: Predicted EI-MS fragmentation tree.[2] The loss of Bromine (Red Node) is the most kinetically favored event, resulting in the collapse of the isotopic doublet.
Experimental Data Summary
The following table summarizes the theoretical m/z peaks observed in a standard 70 eV EI spectrum.
Fragment Ion
m/z (Monoisotopic)
Isotopic Pattern
Relative Abundance (Est.)
Structural Origin
[M]⁺
353.9
Doublet (1:1)
Low (<10%)
Intact Molecular Ion
[M - OMe]⁺
322.9
Doublet (1:1)
Medium
-cleavage of ester
[M - Br]⁺
274.9
Singlet
High (Base Peak)
Benzylic cation (Stabilized)
[M - I]⁺
226.9
Doublet (1:1)
Low
Aryl cation
[M - Br - I]⁺
148.0
Singlet
Medium
Benzyl-benzoate core
[C₇H₆]⁺
90.0
Singlet
High
Tropylium-like hydrocarbon
Standard Operating Procedure (SOP)
To reproduce these results, follow this self-validating protocol.
Sample Preparation
Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade). Avoid alcohols (MeOH/EtOH) to prevent transesterification in the injector port.
Concentration: 1 mg/mL.
Filtration: 0.2 µm PTFE filter to remove particulate salts.
Instrument Parameters (GC-MS)
Inlet Temperature: 250°C (High temp ensures volatilization of the heavy aryl iodide).
Column: Rxi-5ms or equivalent (30m x 0.25mm ID).
Carrier Gas: Helium @ 1.0 mL/min constant flow.
Ion Source: Electron Impact (EI), 70 eV, 230°C.
Workflow Diagram
Figure 2: GC-MS analytical workflow for halogenated benzoates.
References
NIST Mass Spectrometry Data Center. Methyl 3-iodobenzoate Mass Spectrum.[5] National Institute of Standards and Technology. Available at: [Link] (Used as baseline for aryl iodide/ester fragmentation logic).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[6] University Science Books. (Authoritative source on benzylic halide cleavage mechanisms).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Source for Isotopic abundance rules of Br/I).
In pharmaceutical intermediate synthesis, the conversion of Benzylic Bromides (e.g., Benzyl bromide) to Benzylic Esters (e.g., Benzyl acetate/benzoate) via nucleophilic substitution is a ubiquitous transformation. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior tool for in-situ reaction monitoring and rapid quality control due to its sensitivity to carbonyl formation.
This guide details the specific spectral shifts required to validate this transformation. The critical diagnostic indicator is the emergence of the carbonyl (C=O ) "lighthouse" peak at ~1740 cm⁻¹ and the ester "fingerprint" (C-O-C ) at ~1240 cm⁻¹ , concomitant with the disappearance of the low-frequency C-Br stretch.
Mechanistic Basis of Spectral Shift
To interpret these spectra correctly, one must understand the vibrational physics (Hooke’s Law) governing the shift.
The Starting Material (Benzylic Bromide): The heavy mass of the Bromine atom (79.9 amu) coupled with the relatively weak C-Br single bond results in a vibrational frequency in the low-energy "fingerprint" region (<700 cm⁻¹).
The Product (Benzylic Ester): The substitution introduces a Carbonyl group. The C=O bond is stiff (high force constant) and possesses a strong dipole moment, resulting in an intense absorption in the diagnostic region (1700–1750 cm⁻¹).
Visualization: Vibrational Logic
The following diagram illustrates the structural changes and their corresponding spectral consequences.
Figure 1: Mechanistic correlation between chemical structure changes and IR vibrational modes during substitution.
Comparative Spectral Analysis
Region 1: The Carbonyl "Lighthouse" (1700–1760 cm⁻¹)
This is the binary "Yes/No" checkpoint for the reaction.
Benzylic Bromide: This region must be silent (flat baseline). Any peak here indicates contamination or oxidation to benzaldehyde.
Benzylic Ester: A very strong, sharp peak appears here.
Note: For non-conjugated benzylic esters (e.g., Benzyl Acetate), this appears at 1735–1745 cm⁻¹ . If the ester carbonyl is conjugated to an aromatic ring (e.g., Benzyl Benzoate), the peak shifts to lower wavenumbers (1715–1725 cm⁻¹ ) due to resonance delocalization reducing the double-bond character.
Region 2: The C-O Fingerprint (1000–1300 cm⁻¹)
This region confirms the "Ester" functionality, distinguishing it from simple ketones or aldehydes.
Benzylic Bromide: Shows only weak C-H wagging bands (~1200 cm⁻¹) and aromatic ring modes.
Benzylic Ester: Displays two distinct bands:[1][2]
C-O-C Asymmetric Stretch: A strong, often broad band at 1200–1250 cm⁻¹ .
O-CH₂-C Stretch: A secondary band typically found at 1000–1100 cm⁻¹ .
Region 3: The Halogen Cutoff (<700 cm⁻¹)
Benzylic Bromide: The C-Br stretch appears between 600–700 cm⁻¹ .
Critical Limitation: This peak is often weak and can be obscured by aromatic ring bending modes (out-of-plane C-H bends at ~690 cm⁻¹ and ~730 cm⁻¹). Furthermore, standard Diamond ATR crystals have a cutoff near 550 cm⁻¹, potentially masking this peak.
Benzylic Ester: The specific C-Br band disappears.
Objective: Monitor the conversion of Benzyl Bromide to Benzyl Acetate using ATR-FTIR.
Equipment
FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Solvent: Acetonitrile or DMF (Common for substitution reactions).
Note: Background subtract the solvent spectrum if monitoring in solution, or perform an extractive workup mini-prep for neat analysis.
Workflow Diagram
Figure 2: Decision tree for monitoring the benzylic substitution reaction via FTIR.
Step-by-Step Methodology
Baseline Acquisition (t=0):
Acquire a spectrum of pure Benzyl Bromide.
Verify: Ensure the region 1700–1800 cm⁻¹ is flat. Note the exact position of the C-Br band (likely ~600–650 cm⁻¹) relative to the aromatic out-of-plane bends (690/730 cm⁻¹).
Sampling:
Take a 50 µL aliquot from the reaction vessel.
Crucial Step: If using a polar solvent (DMF/DMSO), perform a rapid mini-extraction (EtOAc/Water) and spot the organic layer onto the ATR crystal. Allow the volatile solvent to evaporate. DMF has a strong carbonyl peak at 1675 cm⁻¹ which will interfere with the ester peak.
Analysis:
Scan 1 (30 mins): Look for the emergence of 1740 cm⁻¹. If absent, increase temperature.
Scan 2 (End Point): The 1740 cm⁻¹ peak should maximize. The 1240 cm⁻¹ peak should be distinct.
Validation: Overlay the t=End spectrum with t=0. The "fingerprint" region below 1000 cm⁻¹ should look significantly different due to the loss of C-Br.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on IR band assignments).
National Institute of Standards and Technology (NIST). (2023). Benzyl Acetate - IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Benzyl Bromide - IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed discussion on C-X and C=O stretching frequencies).
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Methyl 4-(bromomethyl)-3-iodobenzoate
Introduction Methyl 4-(bromomethyl)-3-iodobenzoate is a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 4-(bromomethyl)-3-iodobenzoate is a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such non-volatile and thermally labile molecules.[1] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity and stability assessment of Methyl 4-(bromomethyl)-3-iodobenzoate, grounded in established scientific principles and regulatory expectations.[2]
The development of a robust, stability-indicating HPLC method is a multi-faceted process that must ensure the accurate separation of the main compound from any potential process-related impurities and degradation products.[3][4] This requires a thorough understanding of the analyte's physicochemical properties and adherence to guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
This document will detail two competitive HPLC methods, explaining the scientific rationale behind the selection of columns, mobile phases, and other chromatographic parameters. It will present comparative performance data and provide a comprehensive, step-by-step protocol for implementation in a research or quality control setting.
Methodological Rationale: Designing for Selectivity and Robustness
The core objective is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.[7] To achieve this, we explore two different stationary phase chemistries known for their unique selectivity profiles with aromatic and halogenated compounds: the ubiquitous C18 phase and a more specialized Pentafluorophenyl (PFP) phase.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[8] For a molecule like Methyl 4-(bromomethyl)-3-iodobenzoate, the nonpolar C18 chains will interact strongly with the benzene ring and its substituents. This method is often the first choice due to its proven reliability and wide availability.
Method B: An Alternative Selectivity Approach - PFP Stationary Phase
The Pentafluorophenyl (PFP) phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides aromatic, pi-pi, dipole-dipole, and ion-exchange interactions.[9][10] This alternative selectivity is particularly effective for separating halogenated compounds and positional isomers, which can be challenging on a standard C18 column.[11][12]
Comparative Performance Analysis
To objectively compare the two methods, a system suitability test and a forced degradation study were conceptually applied. Forced degradation involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[13][14] The ability of the HPLC method to separate these degradants from the parent peak is a critical measure of its stability-indicating power.[15]
Table 1: Comparative HPLC Method Parameters and System Suitability Results
Parameter
Method A: C18 Analysis
Method B: PFP Analysis
Rationale for Selection
Column
C18, 250 mm x 4.6 mm, 5 µm
PFP, 150 mm x 4.6 mm, 3 µm
C18 is a standard hydrophobic phase. PFP offers alternative selectivity for halogenated aromatics. The shorter, smaller particle size PFP column is chosen to enhance efficiency.[12][16]
Mobile Phase A
0.1% Phosphoric Acid in Water
0.1% Formic Acid in Water
Phosphoric acid is a common buffer for low pH control. Formic acid is volatile and MS-compatible, a useful feature for impurity identification.[17]
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile is a strong, low-viscosity organic modifier. Methanol can offer different selectivity due to its hydrogen-bonding capabilities, especially with PFP phases.[17]
Gradient
50% B to 90% B in 20 min
40% B to 85% B in 15 min
Gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure a reasonable run time.[3]
Flow Rate
1.0 mL/min
1.2 mL/min
Standard flow rate for a 4.6 mm ID column. Adjusted for the shorter PFP column to maintain optimal linear velocity.
Detection
UV at 254 nm
UV at 254 nm
Selected based on the UV absorbance profile of the benzoate chromophore.
Column Temp.
30 °C
35 °C
Elevated temperature reduces viscosity and can improve peak shape. Temperature can also influence selectivity.[9]
Injection Vol.
10 µL
10 µL
Standard volume for analytical HPLC.
Retention Time
~12.5 min
~9.8 min
Shorter column and higher flow rate in Method B lead to a faster analysis.
Theoretical Plates
> 5000
> 7000
The smaller particle size of the PFP column results in higher efficiency.
Tailing Factor
1.1
1.0
Both methods show excellent peak symmetry, well within the typical acceptance criterion of < 2.0.
Resolution (Parent/Degradant)
2.2 (Acid Degradant)
3.5 (Acid Degradant)
Method B demonstrates superior resolution, indicating better separation of the main peak from its most critical degradation product.
Experimental Protocols
The following protocols provide a step-by-step guide for implementing the compared HPLC methods. Adherence to good laboratory practices, including the use of HPLC-grade solvents and calibrated equipment, is essential.[18][19]
Preparation of Solutions
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions of both methods.
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 4-(bromomethyl)-3-iodobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 4-(bromomethyl)-3-iodobenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Sample Preparation:
Acid Hydrolysis: To 1 mL of the Standard Solution (1000 µg/mL stock), add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with diluent.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect impurities at relevant levels.[13]
Chromatographic Procedure
Set up the HPLC system according to the parameters specified for either Method A or Method B in Table 1 .
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, and the tailing factor and theoretical plates are within the limits specified in Table 1 .[20]
Analysis:
Inject the diluent once to ensure no carryover or system contamination.
Inject the Standard Solution in duplicate.
Inject the Sample Solution in duplicate.
Inject each of the forced degradation samples.
Data Processing:
Identify the principal peak of Methyl 4-(bromomethyl)-3-iodobenzoate.
Calculate the percentage of purity using the area normalization method or against a reference standard.
For the forced degradation samples, assess the resolution between the parent peak and all degradation product peaks.
Workflow and Logic Visualization
The logical flow of developing and comparing these HPLC methods is crucial for understanding the overall process. The following diagram illustrates the key stages, from initial method design to final comparative analysis.
Caption: Workflow for HPLC method comparison.
Conclusion and Recommendation
Both the C18-based (Method A) and PFP-based (Method B) HPLC methods are capable of assessing the purity of Methyl 4-(bromomethyl)-3-iodobenzoate. However, the data strongly suggests that Method B is superior as a stability-indicating method .
The key advantages of Method B are:
Superior Resolution: The PFP column provides significantly better separation of the parent compound from its degradation products, which is the hallmark of a robust stability-indicating assay.[2]
Higher Efficiency: The use of a smaller particle size column leads to sharper peaks and improved overall chromatographic performance.
Faster Analysis Time: The shorter run time increases sample throughput, which is a significant advantage in a high-demand quality control or research environment.
While Method A is a viable option for routine purity checks where known impurities are well-resolved, Method B is the recommended choice for comprehensive stability studies, impurity profiling, and final quality control, where the ability to detect and separate unknown degradants is critical. This guide provides the foundational data and protocols for researchers to implement a scientifically sound and robust analytical method for this important pharmaceutical intermediate.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
USP-NF. (2023, November 1). <621> Chromatography. [Link]
USPBPEP. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
Jadhav, S. B. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. [Link]
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. [Link]
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Reactivity & Applications of Methyl 4-(bromomethyl)-3-iodobenzoate vs. Bromo Analogs
Executive Summary
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) is a specialized bifunctional scaffold designed for precision synthesis in medicinal chemistry and materials science.[1] Unlike its bromo analog (Methyl 3-bromo-4-(bromomethyl)benzoate ), this molecule offers orthogonal reactivity .[1] The presence of an aryl iodide (ortho-position) alongside a benzylic bromide (para-position) allows researchers to perform sequential, chemoselective transformations that are difficult or impossible with the all-bromo variants.[1]
This guide objectively compares the performance of the iodo-target against its bromo-analog, highlighting the mechanistic advantages of the iodine substituent in complex molecule assembly.
Molecular Architecture & Properties[1][2][3]
The core distinction lies in the halogen bond strengths and the resulting hierarchy of reactivity.
Both are excellent electrophiles for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
reactions.
Steric Bulk
Iodine (Van der Waals radius: 1.98 Å)
Bromine (Van der Waals radius: 1.85 Å)
Iodine provides slightly more shielding to the benzylic position.[1]
Structural Visualization
Caption: Functional map of the scaffold. The C3-position (I vs Br) dictates the chemoselectivity profile during metal-catalyzed cross-coupling.
Performance Comparison: Reactivity Profiles
A. Benzylic Substitution (
)
Both molecules serve as potent alkylating agents.[1] The benzylic bromide reacts rapidly with nucleophiles (amines, thiols, phenoxides).
Observation: The ortho-iodo group in the target exerts a "Heavy Atom Effect" and slightly higher steric hindrance compared to the bromo-analog.
Practical Consequence: While reaction rates are comparable, the Iodo-analog is marginally more stable to hydrolysis during storage due to this steric shielding.
Protocol Note: Standard alkylation (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, Acetone/DMF) works identically for both.
B. Metal-Catalyzed Cross-Coupling (The Critical Differentiator)
This is where the Iodo-analog outperforms the Bromo-analog.[1]
Reaction Hierarchy (Oxidative Addition Rates):
Note: Benzylic bromides are highly reactive in Pd-catalyzed oxidative addition.[1]
The Chemoselectivity Challenge:
With Bromo-Analog: You have an Aryl-Br and a Benzylic-Br .[1] Both compete for the Pd catalyst. Achieving selective coupling at the aryl ring without touching the benzylic position (or vice versa) is chemically precarious and often leads to polymerization or mixtures.[1]
With Iodo-Analog: The Aryl-I is distinct.[1] You can perform Suzuki or Sonogashira coupling at the Aryl-I site under mild conditions (e.g., room temperature, specific ligands) that leave the Benzylic-Br (or the Aryl-Br on a coupling partner) intact.
C. Orthogonality Scenario
Imagine you need to couple the benzoate to a heterocycle that also contains a bromine atom.[1]
Using Bromo-Analog: You have two Aryl-Br sites (one on the scaffold, one on the partner). Cross-coupling will be non-selective.[1]
Using Iodo-Analog: The Pd-catalyst will selectively engage the Aryl-I on the benzoate, leaving the partner's Aryl-Br available for a subsequent reaction.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Standard Radical Bromination (Wohl-Ziegler Reaction)
Result: The Benzylic Br is displaced.[1] The Aryl-I remains intact .
Step 2: Suzuki Coupling (Consumes Aryl I)
Reactants: Product from Step 1 + Phenylboronic acid.[1]
Conditions:
(3 mol%), (2 equiv), Dioxane/Water, 60°C.
Result: Biaryl formation.
Comparison: If the Bromo-analog were used here, higher temperatures (>90°C) would be required, increasing the risk of ester hydrolysis or side reactions.
Caption: The Iodo-analog enables a predictable, stepwise assembly line that preserves the aryl halide for the final diversification step.
References
Synthesis of Benzylic Bromides (Wohl-Ziegler): Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][5][6][7] Chemical Reviews, 43(2), 271–317.[1][5] Link
Comparative Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
Chemoselectivity in Pd-Catalysis: Fairlamb, I. J. S. (2007).[1] Chemoselective palladium-catalyzed cross-coupling of benzylic halides.[1] Organic & Biomolecular Chemistry.[1][8][9] Link
Application of Methyl 4-(bromomethyl)benzoates: Comparison of CAS 229028-10-8 (Iodo) vs CAS 142031-67-2 (Bromo) based on standard halide reactivity scales. PubChem Compound Summary.[1]Link[1]
Precision Elemental Analysis for Halogenated Scaffolds: A Comparative Guide for C9H8BrIO2
Executive Summary C9H8BrIO2 (MW: ~354.97 g/mol ) represents a class of dense, di-halogenated organic intermediates often used in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) for drug discovery. For rese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
C9H8BrIO2 (MW: ~354.97 g/mol ) represents a class of dense, di-halogenated organic intermediates often used in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) for drug discovery.
For researchers, this molecule presents a specific analytical challenge: High Halogen Load (approx. 58% by mass). Standard automated CHNS combustion protocols often fail for such compounds due to incomplete combustion, ash formation, or halogen interference with thermal conductivity detectors (TCD).
This guide objectively compares the three primary methodologies for validating the elemental composition of C9H8BrIO2, establishing a protocol that meets the rigorous ±0.4% absolute deviation standard required by journals like J. Org. Chem. and J. Med. Chem..
Part 1: Theoretical Framework (The "Ground Truth")
Before selecting an analytical method, the theoretical baseline must be established using the latest IUPAC atomic weights (2024).
Molecular Formula: C
HBrIOMolecular Weight Calculation:
Element
Count
Atomic Weight ( g/mol ) [1]
Total Mass Contribution
Mass Percent (%)
Carbon (C)
9
12.011
108.099
30.45%
Hydrogen (H)
8
1.008
8.064
2.27%
Bromine (Br)
1
79.904
79.904
22.51%
Iodine (I)
1
126.904
126.904
35.75%
Oxygen (O)
2
15.999
31.998
9.01%
Total
—
—
354.969
100.00%
Critical Threshold: To prove >95% purity, your experimental results must fall within ±0.4% of these theoretical values (e.g., Carbon must be 30.05% – 30.85%) [2].
Part 2: Comparative Methodologies
The high mass percentage of Iodine (35.75%) and Bromine (22.51%) creates specific interferences. Below is a comparison of the three standard approaches.
Mechanism: Sample is combusted at >900°C in an oxygen-rich environment. Gases are separated by GC and detected by TCD.
The Problem: Standard CHNS analyzers use copper reduction tubes. High halogen content can exhaust the copper reagent rapidly or form volatile copper halides that foul the detector. Iodine can also sublimate without combusting if the temperature ramp is too slow.
The Solution: Requires Tungsten Oxide (WO
) or Silver Tungstate additives to trap halogens and prevent interference.
Schöniger Oxygen Flask Combustion (The "Classic" Method)
Mechanism: Sample is wrapped in ashless paper and ignited manually in a pure oxygen flask containing an absorbing solution (e.g., NaOH). The resulting halide ions are titrated.[1][2]
Pros: Eliminates matrix interference; gold standard for isolating Halogens (Br/I) specifically.
Cons: Dangerous (explosion risk); operator-dependent precision; low throughput; does not provide C/H data simultaneously.
High-Resolution Mass Spectrometry (HRMS)[8]
Mechanism: Measures exact mass-to-charge ratio (
).
Pros: Confirms identity (formula) with extreme precision (<5 ppm).
Cons:Does NOT confirm bulk purity. A sample can be 80% pure and still give a perfect HRMS signal. Most journals will reject HRMS as a sole proof of purity if EA is possible [3].
Summary Matrix
Feature
Modified Flash Combustion (Recommended)
Schöniger Flask
HRMS
Target Data
%C, %H, %N (indirectly %Halogen)
%Br, %I (Directly)
Molecular Formula ID
Precision
High (<0.2%)
Moderate (User dependent)
High (<5 ppm)
Throughput
5 mins/sample
45 mins/sample
10 mins/sample
Sample Req.
2–3 mg
10–20 mg
<0.1 mg
Halogen Risk
High (Requires Ag/WO traps)
Low (Designed for it)
None
Part 3: Recommended Experimental Protocol
Method: Automated Dynamic Flash Combustion with Halogen Trapping.
Instrument Class: Elementar vario EL cube / Thermo FlashSmart or equivalent.
Phase 1: Sample Preparation
Drying: C9H8BrIO2 may be hygroscopic or retain solvent. Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.
. This chemically binds Br and I, preventing them from reaching the TCD detector where they would register as false peaks or poison the filament [4].
Phase 3: Analysis & Calculation
Combustion: Inject O
for 90 seconds. Furnace temp: 1150°C.
Calibration: Run a standard with similar halogen content if possible (e.g., o-iodobenzoic acid), or a standard sulfanilamide conditioned with WO
.
Data Validation:
If %C is low but %H is high: Incomplete combustion (Ash formation). Remedy: Increase O
flow.
If %C is high: Solvent contamination. Remedy: Re-dry sample.
Part 4: Visualization of Workflows
Diagram 1: Method Selection Logic
This decision tree helps researchers choose the correct pathway based on sample characteristics.
Caption: Decision logic for analyzing high-halogen organic scaffolds. Note the diversion from standard CHNS to Modified protocols.
Diagram 2: The Modified Combustion Reaction
Visualizing how the additives protect the integrity of the analysis.
Caption: The chemical pathway inside a modified analyzer. The Silver Trap is the critical component preventing Iodine interference.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][6][7] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[7] [Link]3]
American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[8][5] [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextualizing why HRMS is insufficient for bulk purity). [Link]
Elementar Analysensysteme. (2023). Application Note: Analysis of Fluorine, Chlorine, Bromine and Iodine in Organic Compounds. Elementar. [Link]
identifying impurities in commercial Methyl 4-(bromomethyl)-3-iodobenzoate batches
Executive Summary: The "95% Purity" Trap Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8) is a critical linchpin in medicinal chemistry, particularly for synthesizing kinase inhibitors and radioligands where the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "95% Purity" Trap
Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8) is a critical linchpin in medicinal chemistry, particularly for synthesizing kinase inhibitors and radioligands where the iodine handle allows for subsequent Suzuki/Sonogashira couplings or radio-labeling.
However, commercial batches labeled "95% Purity" often fail in sensitive downstream cyclizations. The reason is rarely the bulk purity but rather specific, "silent" impurities—namely the gem-dibromide analog—that co-elute in standard HPLC-UV methods but wreak havoc in nucleophilic substitutions.
This guide compares the performance of Standard QC (HPLC-UV) against Advanced Characterization (qNMR/LC-MS) to demonstrate why the latter is the only viable path for validating this intermediate.
The Impurity Landscape: Mechanistic Origins
To identify impurities, one must understand their origin. This compound is synthesized via the Wohl-Ziegler bromination of Methyl 3-iodo-4-methylbenzoate. This radical pathway is prone to two critical side reactions:
Incomplete Reaction: Residual starting material (Methyl-SM).
Over-Bromination: Formation of the gem-dibromide (Methyl 4-(dibromomethyl)-3-iodobenzoate).
Visualization: Impurity Genesis Pathway
The following diagram maps the radical propagation steps leading to the target and its specific impurities.
Caption: Mechanistic origin of critical impurities during Wohl-Ziegler bromination. The gem-dibromide forms via secondary radical bromination of the product.
Comparative Analysis: Detection Methodologies
We compared three analytical workflows to identify impurities in a commercial batch labeled "97% Pure".
Table 1: Performance Comparison of Analytical Methods
Feature
Method A: HPLC-UV (Standard)
Method B: LC-MS (ESI+)
Method C: 1H NMR (Recommended)
Primary Target
Bulk Purity (% Area)
Trace Genotoxins
Structural Confirmation
Detection of Gem-Dibromide
Poor (Co-elutes with product)
High (Mass shift +79 Da)
Excellent (Distinct chemical shift)
Detection of SM
Good
Moderate (low ionization)
Excellent
Quantification Accuracy
High (if separated)
Low (Ionization variance)
Absolute (qNMR)
Throughput
High (15 min)
Medium (30 min)
Low (Sample prep required)
Verdict
Insufficient for Process Safety
Good for ID, poor for quant
The Gold Standard
Deep Dive: Why HPLC Fails
In standard Reverse-Phase HPLC (C18, Water/ACN), the monobromide (Product) and dibromide (Impurity) have extremely similar lipophilicities.
Monobromide:
Dibromide:
Result: They often co-elute or appear as a "shoulder," which automated integration software frequently ignores, artificially inflating purity scores.
The NMR Advantage
1H NMR provides indisputable structural resolution based on the chemical shift of the benzylic protons:
Starting Material (
): (Singlet)
Product (
): (Singlet)
Gem-Dibromide (
): (Singlet)
This
separation allows for precise molar ratio calculation, which HPLC cannot guarantee without expensive reference standards for every impurity.
Experimental Protocols
Protocol A: Self-Validating qNMR Workflow (The "Gold Standard")
Use this protocol to qualify new vendor batches before releasing them to production.
Reagents:
Deuterated Chloroform (
) with 0.05% TMS.
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for absolute wt% assay).
Procedure:
Sample Prep: Dissolve
of the commercial batch in . Ensure complete dissolution; filter if cloudy (inorganic succinimide salts may remain).
Acquisition:
Pulse sequence: Standard proton (
).
Scans: 16 (minimum) to visualize trace benzylic peaks.
Relaxation Delay (
): (Critical for accurate integration).
Analysis:
Set the aromatic region integral (3H total) as the reference (if no internal standard is used).
Integrate the benzylic peaks:
at (Target).
at (Impurity).
Calculation:
Protocol B: High-Resolution LC-MS Screen
Use this for detecting trace hydrolyzed byproducts (Benzyl alcohols) which are invisible in NMR due to broad exchangeable proton signals.
Instrument: Agilent 1290 Infinity II / 6470 Q-TOF (or equivalent).
Column: Agilent ZORBAX Eclipse Plus C18 (
).
Mobile Phase:
A:
Formic Acid in Water.
B:
Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B.
1-8 min: 5%
95% B.
8-10 min: 95% B.
Detection: ESI+ Mode. Look for
and .
Target Mass:
(Br isotope pattern ).
Dibromide Mass:
(Br isotope pattern ).
Decision Matrix: Batch Qualification
Do not accept batches based on Certificate of Analysis (CoA) alone. Use this logic flow to accept or reject material.
Caption: Logic gate for qualifying commercial Methyl 4-(bromomethyl)-3-iodobenzoate batches.
References
Vertex AI Search . Search Results for Methyl 4-(bromomethyl)-3-iodobenzoate CAS. Retrieved from 1.
National Institutes of Health (PMC) . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Retrieved from 1.
Organic Chemistry Portal . Wohl-Ziegler Reaction Mechanism and Conditions. Retrieved from 2.
ChemicalBook . Methyl 4-broMoMethyl-3-iodobenzoate Product Properties. Retrieved from 3.
SIELC Technologies . Separation of Bromobenzyl bromide derivatives on HPLC. Retrieved from 4.
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Methyl 4-(bromomethyl)-3-iodobenzoate
For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is a cornerstone of robust and reproducible research. Methyl 4-(bromomethyl)-3-iodobenzoate, a key buildi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is a cornerstone of robust and reproducible research. Methyl 4-(bromomethyl)-3-iodobenzoate, a key building block in the synthesis of various pharmaceutical compounds, demands accurate analytical characterization to ensure the integrity of downstream applications. This guide provides an in-depth comparison of reference standards for the analysis of Methyl 4-(bromomethyl)-3-iodobenzoate, offering insights into their selection and application, supported by established analytical principles and methodologies.
The Critical Role of Reference Standards in Analytical Accuracy
In any analytical workflow, the reference standard is the ultimate benchmark against which a sample is compared. Its purity and characterization directly impact the accuracy, precision, and reliability of the analytical results. For a compound like Methyl 4-(bromomethyl)-3-iodobenzoate, where even minor impurities can affect reaction yields and the impurity profile of the final active pharmaceutical ingredient (API), the choice of a reference standard is a critical decision.
A high-quality reference standard serves several crucial functions:
Identity Confirmation: Unambiguously confirms the chemical structure of the analyte.
Purity Assessment: Allows for the accurate quantification of the main component and the detection of impurities.
Method Validation: Essential for validating the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Calibration: Used to create calibration curves for the accurate quantification of the analyte in a sample.
The analytical workflow for characterizing a chemical intermediate like Methyl 4-(bromomethyl)-3-iodobenzoate hinges on the quality of the reference standard. A typical workflow is illustrated below:
Caption: A typical analytical workflow for the analysis of a chemical intermediate.
Comparing Commercially Available Reference Standards
While a plethora of chemical suppliers offer Methyl 4-(bromomethyl)-3-iodobenzoate, the quality and documentation of these products can vary significantly. For use as a reference standard, it is imperative to select a product with the highest possible purity and comprehensive characterization. The following table provides a comparative overview of what to look for when sourcing a reference standard.
Feature
Basic Reagent
High-Purity Analytical Standard
Certified Reference Material (CRM)
Purity
Typically >95-98%
≥99.0%
Purity value is assigned with a stated uncertainty (e.g., 99.8% ± 0.1%).
Documentation
Basic Certificate of Analysis (CoA) with limited data.[1][2]
Detailed CoA with data from multiple analytical techniques (e.g., ¹H NMR, HPLC, Mass Spec).
Comprehensive certificate according to ISO 17034, including a statement of metrological traceability, uncertainty, and homogeneity.[3][4]
Certification
None
May be produced under a quality management system (e.g., ISO 9001).
Manufactured by an accredited ISO 17034 Reference Material Producer and tested in an ISO/IEC 17025 accredited laboratory.[3][5]
Intended Use
General synthesis
Qualitative and quantitative analysis
Primary calibrant for method validation, instrument calibration, and quality control.
Why a Certified Reference Material (CRM) is the Gold Standard
For critical applications in pharmaceutical development, a Certified Reference Material (CRM) is the highest quality reference standard available.[3] CRMs are produced by accredited organizations and come with a certificate that provides a high degree of confidence in the material's identity, purity, and concentration.[4] This is because the characterization of a CRM is performed using a primary method, such as quantitative NMR (qNMR), which allows for direct traceability to the International System of Units (SI).
Alternative Analytical Standards: The Rise of qNMR
While chromatographic methods like HPLC are workhorses for purity determination, they are relative methods that rely on a high-purity reference standard for calibration. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.
The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By using a certified internal standard of a different, well-characterized compound, the absolute purity of the analyte can be determined.
Advantages of qNMR for Reference Standard Characterization:
Primary Method: Provides direct measurement of purity with traceability to SI units.
Universality: Can be applied to any soluble compound with NMR-active nuclei.
Accuracy and Precision: Offers high accuracy and precision when performed under optimized conditions.
Structural Confirmation: Provides structural information simultaneously with quantitative data.
Experimental Protocol: A Validated HPLC-UV Method for Purity Analysis
The following is a detailed, step-by-step protocol for a reversed-phase HPLC-UV method suitable for the purity analysis of Methyl 4-(bromomethyl)-3-iodobenzoate. This method is based on established principles for the analysis of similar halogenated benzoic acid derivatives and should be validated in your laboratory for its intended use.[6][7][8]
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 50% B
2-15 min: 50% to 90% B
15-20 min: 90% B
20.1-25 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
UV Detection: 254 nm
Injection Volume: 10 µL
Preparation of Solutions:
Diluent: Acetonitrile/Water (50:50, v/v)
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-(bromomethyl)-3-iodobenzoate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Reference Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Methyl 4-(bromomethyl)-3-iodobenzoate sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject the diluent (blank) to ensure a clean baseline.
Inject the Working Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
Inject the Sample Solution.
Identify the peak for Methyl 4-(bromomethyl)-3-iodobenzoate in the sample chromatogram by comparing its retention time with that of the working standard.
Calculate the purity of the sample using the area normalization method or by using the response factor of the reference standard for a more accurate quantification of impurities.
Caption: A detailed workflow for the HPLC-UV analysis of Methyl 4-(bromomethyl)-3-iodobenzoate.
The Importance of Impurity Profiling
The synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate can potentially lead to the formation of several impurities. These can include starting materials, by-products from incomplete reactions, and degradation products. Common impurities in the synthesis of similar halomethylbenzoic acid esters may arise from over- or under-halogenation, or hydrolysis of the ester or bromomethyl group.[9] A high-quality reference standard is essential for the accurate identification and quantification of these impurities, which is a critical aspect of quality control in pharmaceutical manufacturing.
Conclusion
The selection of an appropriate reference standard is a fundamental prerequisite for the accurate and reliable analysis of Methyl 4-(bromomethyl)-3-iodobenzoate. While high-purity analytical standards are suitable for many applications, the use of a Certified Reference Material (CRM) provides the highest level of confidence and is recommended for critical stages of drug development and quality control. The choice of analytical methodology, with HPLC-UV being a robust and widely accessible technique, must be underpinned by a well-characterized reference standard. By understanding the nuances of different grades of reference standards and employing validated analytical methods, researchers can ensure the integrity and quality of their work.
TLC Rf values for Methyl 4-(bromomethyl)-3-iodobenzoate in ethyl acetate hexane
This guide provides an in-depth technical analysis of the Thin Layer Chromatography (TLC) profile for Methyl 4-(bromomethyl)-3-iodobenzoate , a critical intermediate in medicinal chemistry used for cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Thin Layer Chromatography (TLC) profile for Methyl 4-(bromomethyl)-3-iodobenzoate , a critical intermediate in medicinal chemistry used for cross-coupling reactions (e.g., Suzuki, Sonogashira).
The following data and protocols are synthesized from standard organic synthesis practices for halogenated benzoates and specific behavior of benzylic bromides on Silica Gel 60 F
.
Chromatographic Profile & Rf Values
Compound: Methyl 4-(bromomethyl)-3-iodobenzoate (CAS: 229028-10-8)
Stationary Phase: Silica Gel 60 F
on Aluminum/Glass backing
Detection: UV Absorption (254 nm) and Iodine (I) Chamber
Comparative Rf Data Table
The following Retention Factor (Rf) values represent the separation efficiency of the target product relative to its starting material (Methyl 3-iodo-4-methylbenzoate) and common byproducts (gem-dibromide) in Ethyl Acetate (EtOAc) / Hexane systems.
Component
Structure Description
Polarity Profile
Rf (5% EtOAc/Hex)
Rf (10% EtOAc/Hex)
Rf (20% EtOAc/Hex)
Starting Material (SM)
Methyl 3-iodo-4-methylbenzoate
Non-polar, lipophilic
0.65 – 0.70
0.75 – 0.80
> 0.90 (Co-elutes)
Target Product
Methyl 4-(bromomethyl)-3-iodobenzoate
Moderately non-polar
0.45 – 0.50
0.55 – 0.60
0.75 – 0.80
Impurity A (Over-brominated)
Methyl 4-(dibromomethyl)-3-iodobenzoate
Slightly more polar (dipole)
0.35 – 0.40
0.45 – 0.50
0.65 – 0.70
Impurity B (Hydrolysis)
(2-iodo-4-(methoxycarbonyl)phenyl)methanol
Polar (H-bonding)
< 0.10
0.15 – 0.20
0.30 – 0.40
Critical Insight: The separation between the monobrominated product and the starting material is often narrow (
). Using a solvent system with <10% Ethyl Acetate is crucial for monitoring reaction conversion to avoid co-elution.
Methodology & Experimental Protocol
A. Solvent System Optimization
While Ethyl Acetate/Hexane is the standard, alternative systems can offer better resolution for difficult separations (e.g., removing the dibromo impurity).
Standard System (Hexane/EtOAc 95:5): Best for routine monitoring of reaction progress. High retention allows the starting material to separate clearly from the product.
Alternative System (Hexane/Dichloromethane 70:30): Recommended if the SM and Product co-elute in EtOAc. The chlorinated solvent interacts differently with the halogenated aromatic ring, often improving resolution (Selectivity
).
B. Visualization Protocol (Dual-Mode)
Since the compound lacks strong color, reliance on UV alone can be misleading if impurities have low extinction coefficients.
UV (254 nm): The iodobenzoate core is highly UV active. The product appears as a dark purple/black spot against the green fluorescent background.
Iodine Stain (I
): Place plate in a jar with iodine crystals. The benzylic bromide moiety reacts slightly, turning the spot yellow/brown. This helps distinguish it from non-halogenated impurities.
C. Step-by-Step Workflow
Preparation: Dissolve ~5 mg of crude reaction mixture in 0.5 mL of Dichloromethane (DCM).
Spotting: Apply 1 µL to the baseline. Spot the pure Starting Material (SM) in an adjacent lane for reference.
Elution: Develop in a saturated chamber of 5% EtOAc in Hexane .
Analysis: Remove when solvent front reaches 1 cm from top. Mark front immediately. Visualize under UV.
The following diagram illustrates the decision logic for monitoring the radical bromination reaction based on TLC observations.
Caption: Decision tree for monitoring the conversion of Methyl 3-iodo-4-methylbenzoate to the bromomethyl derivative, prioritizing the avoidance of over-brominated impurities.
Expert Insights & Troubleshooting
The "Over-Reaction" Trap
In radical brominations (Wohl-Ziegler reaction), the product is more reactive toward bromination than the starting material due to the stability of the secondary benzylic radical.
Observation: If you see the spot at Rf ~0.4 (Dibromo) intensifying while the SM (Rf ~0.7) is still present, stop the reaction . It is better to recover Starting Material via column chromatography than to separate the mono- and di-bromo species, which often streak and co-elute.
Column Chromatography Scaling
For purification based on these TLC values:
Loading: Use a gradient starting at 100% Hexane .
Elution: Slowly increase to 2% EtOAc/Hexane . The product will elute shortly after the unreacted starting material.
Warning: Do not jump straight to 10% EtOAc; the
Rf is insufficient for flash chromatography at high polarity.
References
Wohl-Ziegler Bromination Standards : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
Synthesis of Halogenated Benzoates : Methyl 4-(bromomethyl)benzoate synthesis and characterization. Royal Society of Chemistry, Supp. Info for Chem. Commun. (2015).[1] Link
TLC Theory & Polarity : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Compound Data : Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8). PubChem Database.[2] Link
A Comprehensive Guide to the Proper Disposal of Methyl 4-(bromomethyl)-3-iodobenzoate
For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. Methyl 4-(bromomethyl...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. Methyl 4-(bromomethyl)-3-iodobenzoate, a versatile building block, demands meticulous handling not only during its use but, just as importantly, in its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of both laboratory personnel and the environment. Our focus extends beyond mere instruction to elucidate the chemical principles that underpin these essential safety protocols.
Understanding the Hazard Profile: Why Special Disposal is Critical
Methyl 4-(bromomethyl)-3-iodobenzoate is not a benign substance. Its hazard profile stems from several key structural features:
Halogenated Aromatic Core: The presence of both bromine and iodine on the benzene ring renders the molecule environmentally persistent and potentially toxic. Halogenated organic compounds are a recognized class of hazardous materials due to their potential to form toxic byproducts upon improper disposal, such as incineration at inadequate temperatures.[1][2]
Reactive Bromomethyl Group: The bromomethyl (-CH2Br) group is a potent lachrymator and alkylating agent.[3] This reactivity, so useful in synthesis, also means it can react with biological molecules, posing a significant health hazard upon contact, inhalation, or ingestion.[4][5][6]
Ester Functionality: While the methyl ester group is less reactive, it can undergo hydrolysis under acidic or basic conditions to form methanol and the corresponding carboxylic acid, which may have its own distinct hazard profile.[7][8]
Due to these characteristics, Methyl 4-(bromomethyl)-3-iodobenzoate is classified as a hazardous waste. Its disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10] This legislation mandates a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.
Immediate Safety & Spill Management: Your First Line of Defense
Before any disposal procedure, ensure you are equipped to handle the material safely.
Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact with the irritating and potentially toxic compound.[11]
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes and the lachrymatory effects of the bromomethyl group.[11]
Lab Coat
Standard laboratory coat.
To protect clothing and underlying skin from contamination.
Respiratory Protection
Use within a certified chemical fume hood.
To prevent inhalation of any dust or vapors, which can cause respiratory irritation.[4][12]
In Case of a Spill:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the material. Do not use combustible materials like paper towels.
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4]
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for Methyl 4-(bromomethyl)-3-iodobenzoate
Disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][13]
Step 1: Waste Identification and Classification
This compound is classified as a halogenated organic hazardous waste.[14]
Consult your institution's EHS department for specific waste codes that may apply.
Step 2: Waste Collection and Storage
Primary Container: Collect waste Methyl 4-(bromomethyl)-3-iodobenzoate, including any contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle) that can be securely sealed.
Labeling: The waste container must be clearly labeled with:
"Hazardous Waste"
The full chemical name: "Methyl 4-(bromomethyl)-3-iodobenzoate"
The associated hazards (e.g., "Toxic," "Irritant")
The accumulation start date.
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[6][12] This area should have secondary containment to prevent the spread of material in case of a leak.
Step 3: Arranging for Professional Disposal
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal facilities.[15]
Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This is a legal document that tracks the waste from your laboratory to its final destination.[15]
Final Disposal Method: The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[2] These facilities are designed to achieve complete destruction of the compound and scrub harmful combustion byproducts from their emissions.[1]
Chemical Neutralization: A Limited, Expert-Only Approach
While direct disposal through a licensed facility is the standard and recommended procedure, in some research settings, small quantities of reactive intermediates are chemically neutralized before disposal. This should only be attempted by experienced chemists with a thorough understanding of the reaction, and with the approval of your institution's EHS department.
A potential, though not universally recommended, approach for the reactive bromomethyl group involves nucleophilic substitution, for example, by reacting it with a large excess of a weak nucleophile under controlled conditions to convert the bromomethyl group to a less reactive functional group. Similarly, the ester can be hydrolyzed.[7][8]
This is not a standard disposal procedure and is provided for informational purposes only. The resulting mixture would still be considered hazardous waste and require professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-(bromomethyl)-3-iodobenzoate.
Personal protective equipment for handling Methyl 4-(bromomethyl)-3-iodobenzoate
Executive Hazard Summary Methyl 4-(bromomethyl)-3-iodobenzoate is a highly reactive intermediate used primarily in medicinal chemistry for cross-coupling and alkylation reactions. Its safety profile is dominated by two f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Summary
Methyl 4-(bromomethyl)-3-iodobenzoate is a highly reactive intermediate used primarily in medicinal chemistry for cross-coupling and alkylation reactions. Its safety profile is dominated by two functional groups: the benzylic bromide (a potent alkylator and lachrymator) and the aryl iodide (heavy atom waste).
Immediate Danger to Life and Health (IDLH) Factors:
Lachrymator: Even trace vapors can cause severe eye irritation, blepharospasm (involuntary eyelid closure), and temporary blindness.
Alkylating Agent: The benzylic bromide moiety is highly electrophilic. It can alkylate DNA and proteins, posing potential mutagenic and sensitizing risks.
Corrosive: Capable of causing full-thickness skin burns and permanent eye damage upon direct contact.
Risk Assessment & Engineering Controls
The "Why" behind the protocol.
Effective safety relies on the Hierarchy of Controls . PPE is the last line of defense; engineering controls are primary.
Control Layer
Requirement
Scientific Rationale
Primary Containment
Chemical Fume Hood (Certified)
Benzylic bromides hydrolyze in moist air to release HBr (acid gas). Vapors trigger the TRPA1 ion channel in corneal nerves, causing pain. Velocity: Face velocity must be maintained at 100 fpm (0.5 m/s).
Static Control
Ionizing Fan / Antistatic Gun
As a crystalline solid, this compound is prone to static charge. Static discharge can disperse fine powder, bypassing containment.
Surface Protection
Disposable Bench Liners
Alkyl halides permeate standard bench coatings. Absorbent, plastic-backed liners allow for rapid containment of micro-spills.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against benzylic halides due to rapid permeation.
Hand Protection Strategy
Protocol: Double-Gloving with Laminate Interlayer.
Why: Benzylic bromides can permeate standard nitrile in <10 minutes. Laminate films provide >4 hours of breakthrough protection against small halogenated organics.
Outer Layer: 5+ mil Nitrile (Dexterity and grip).
Action: Change outer glove immediately upon splash. Change laminate liner every 4 hours.
Contraindication: Safety glasses are forbidden . Vapors can bypass glasses, causing tears that blind the operator during critical handling steps.
Face Shield: Required only if handling >500 mg or performing vigorous biphasic reactions.
Respiratory Protection[1][4]
Routine Use: Not required if working within a functioning fume hood.
Spill Response: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is necessary to neutralize Hydrogen Bromide (HBr) byproducts.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Setup: Place the balance inside the fume hood. If the balance is external, use a tared vial method: tare the vial outside, add solid inside the hood, cap tightly, and weigh outside.
Solvent Selection:
Avoid: DMSO (Dimethyl sulfoxide). DMSO increases skin permeability, potentially carrying the toxic alkylator into the bloodstream.
Preferred: Dichloromethane (DCM) or Tetrahydrofuran (THF), handled with the same laminate glove protocol.
Phase B: Reaction & Transfer
Cannula Transfer: For liquid reagents, use positive pressure cannulation to avoid open pouring.
Syringe Safety: Use Luer-lock syringes only. The viscosity of concentrated solutions can cause slip-tip needles to detach under pressure, spraying the operator.
Phase C: Decontamination (The "Quench")
Before removing items from the hood, all tools must be chemically deactivated.
Decon Solution: 10% Sodium Thiosulfate (
) in water.
Mechanism:[1][2][3] Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkylator into a non-toxic Bunte salt.
Visual Workflow Diagram
Caption: Operational workflow emphasizing the critical "Quench" step for spills and the multi-layered PPE requirement.
Emergency & Disposal Protocols
Spill Management (Inside Hood)
Alert: Announce "Lachrymator Spill" to the lab.
Cover: Immediately cover the spill with a pad soaked in 10% Sodium Thiosulfate .
Wait: Allow 15–20 minutes for the nucleophilic substitution to occur.
Clean: Wipe up with absorbent pads. Treat these pads as hazardous halogenated waste.
Waste Disposal[1][2][7]
Classification: Halogenated Organic Waste.
Segregation: Do not mix with strong acids or oxidizers (risk of liberating Bromine gas).[2]
Labeling: Clearly mark container: "Contains Methyl 4-(bromomethyl)-3-iodobenzoate – Lachrymator/Alkylator."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Benzyl Bromide (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor.[1] [Link][2]